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D-Alanyl-L-leucine, methyl ester, hydrochloride Documentation Hub

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  • Product: D-Alanyl-L-leucine, methyl ester, hydrochloride
  • CAS: 64152-91-6

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Structure, Properties, and Synthetic Applications of D-Alanyl-L-leucine Methyl Ester Hydrochloride

Executive Summary In the landscape of modern peptide therapeutics and peptidomimetic drug discovery, chiral dipeptide building blocks serve as critical linchpins for synthesizing complex Active Pharmaceutical Ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide therapeutics and peptidomimetic drug discovery, chiral dipeptide building blocks serve as critical linchpins for synthesizing complex Active Pharmaceutical Ingredients (APIs). D-Alanyl-L-leucine methyl ester hydrochloride (H-D-Ala-Leu-OMe·HCl) is a highly specialized, orthogonally protected dipeptide. It functions as a primary intermediate in the synthesis of Gonadotropin-Releasing Hormone (GnRH) agonists—most notably Alarelin—and acts as a direct precursor for bioactive diketopiperazines (DKPs).

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical peptide chemistry and bench-level execution. This document details the physicochemical profiling of this molecule, explores its mechanistic role in drug development, and provides field-proven, self-validating experimental protocols for its application in both linear peptide elongation and macrocyclization.

Structural & Physicochemical Profiling

The utility of H-D-Ala-Leu-OMe·HCl lies in its precise stereochemistry and its protective group strategy.

  • Stereochemical Significance: The incorporation of a D-amino acid (D-Alanine) adjacent to an L-amino acid (L-Leucine) introduces a localized conformational kink. In therapeutic peptides, this D-L motif is strategically placed to resist degradation by endogenous endopeptidases, thereby extending the biological half-life of the API.

  • Protective Group Strategy: The C-terminus is protected as a methyl ester (-OMe), preventing unwanted polymerization or side reactions during N-terminal coupling. The N-terminus is stabilized as a hydrochloride salt (-NH₃⁺ Cl⁻). This salt form is crucial; it prevents the free amine from undergoing premature intramolecular aminolysis (cyclization) during storage and significantly enhances the compound's solubility in polar aprotic solvents used in peptide synthesis.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, critical for calculating reaction stoichiometry and defining analytical methods.

PropertyValue / Description
Chemical Name D-Alanyl-L-leucine methyl ester hydrochloride
Abbreviation H-D-Ala-Leu-OMe·HCl
Molecular Formula C₁₀H₂₁ClN₂O₃ (Free base: C₁₀H₂₀N₂O₃)
Molecular Weight 252.74 g/mol (Free base: 216.28 g/mol )
Stereochemistry (2R)-2-amino-N-[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]propanamide
Physical State Solid (Typically white to off-white crystalline powder)
C-Terminal Protection Methyl Ester (-OMe)
N-Terminal State Hydrochloride Salt (-NH₃⁺ Cl⁻)
Solubility Profile Soluble in DMF, DCM, Methanol, and Water

Core Applications in Drug Development

Synthesis of GnRH Agonists (Alarelin Acetate)

Alarelin (pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-NHEt) is a synthetic nonapeptide agonist of the GnRH receptor, widely used in the treatment of endometriosis and in assisted reproduction technologies . The H-D-Ala-Leu-OMe·HCl dipeptide corresponds exactly to positions 6 and 7 of the Alarelin sequence. By utilizing a pre-synthesized D-Ala-Leu dipeptide block in a liquid-phase or hybrid solid-liquid phase synthesis, chemists can bypass the steric hindrance and epimerization risks associated with coupling these two specific residues sequentially on a resin.

Precursor for Bioactive Diketopiperazines (DKPs)

Cyclic dipeptides, or diketopiperazines, are privileged scaffolds in drug discovery due to their conformational rigidity and ability to mimic peptidic pharmacophores while resisting proteolysis. H-D-Ala-Leu-OMe·HCl is an ideal linear precursor for the synthesis of Cyclo(D-Ala-L-Leu) . Upon neutralization of the hydrochloride salt and application of thermal energy, the molecule undergoes a rapid intramolecular cyclization, extruding methanol to form the DKP ring .

Experimental Workflows & Protocols

Protocol 1: Liquid-Phase Fragment Condensation (Alarelin Intermediate)

This protocol details the coupling of H-D-Ala-Leu-OMe·HCl to an N-terminal peptide fragment (e.g., Fmoc-Trp(Boc)-Ser(tBu)-Tyr(tBu)-OH) using a self-validating liquid-phase methodology.

Scientific Causality & Strategy: We utilize BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) as the coupling reagent. BOP rapidly forms an active ester with the C-terminal carboxyl group of the N-fragment. N,N-Diisopropylethylamine (DIEA) is employed as a non-nucleophilic base; its dual role is to deprotonate the carboxylic acid for activation and to neutralize the HCl salt of our D-Ala-Leu dipeptide, liberating the nucleophilic free amine in situ.

Step-by-Step Methodology:

  • Activation: Accurately weigh 1.0 eq of the N-terminal fragment (Fmoc-Trp(Boc)-Ser(tBu)-Tyr(tBu)-OH) and 1.1 eq of BOP into a dry reaction flask. Dissolve completely in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling & Base Addition: Chill the mixture in an ice bath (0°C) for 10 minutes to minimize epimerization during activation. Slowly add 3.0 eq of DIEA. Validation Check: The solution should turn slightly yellow, indicating the formation of the active ester.

  • Dipeptide Addition: Dissolve 1.05 eq of H-D-Ala-Leu-OMe·HCl in a minimal volume of anhydrous Dichloromethane (DCM). Add this dropwise to the activated mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.0 hour.

  • In-Process Control (IPC) & Validation: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via HPLC-UV (254 nm). The reaction is deemed complete (self-validated) when the peak corresponding to the Fmoc-protected starting material is <1% relative area.

  • Workup: Concentrate the solvent under reduced pressure. Precipitate the product using 0.5 M aqueous HCl. Filter the resulting solid and wash with purified water until the filtrate reaches a neutral pH (verified via pH indicator strips). Dry under vacuum.

G fragA Fragment A Fmoc-Trp(Boc)-Ser(tBu)-Tyr(tBu)-OH reagents Coupling Reagents BOP, DIEA, DMF/DCM (0°C to RT) fragA->reagents fragB Fragment B H-D-Ala-Leu-OMe·HCl fragB->reagents intermediate Pentapeptide Intermediate Fmoc-Trp(Boc)-Ser(tBu)-Tyr(tBu)-D-Ala-Leu-OMe reagents->intermediate Peptide Bond Formation alarelin Alarelin Acetate (GnRH Agonist API) intermediate->alarelin Deprotection & Further Coupling

Fig 1: Liquid-phase fragment condensation workflow for Alarelin synthesis.

Protocol 2: Thermal Cyclization to Cyclo(D-Ala-L-Leu)

This protocol outlines the conversion of the linear dipeptide into a cyclic diketopiperazine.

Scientific Causality & Strategy: The cyclization requires the free base form of the dipeptide. Neutralization with anhydrous ammonia in chloroform prevents the premature hydrolysis of the methyl ester that aqueous bases might cause. Thermal energy (140°C) in a high-boiling solvent (toluene) drives the intramolecular aminolysis. Distilling the toluene during the reaction removes the methanol byproduct, pushing the chemical equilibrium entirely toward the cyclic product according to Le Chatelier's principle.

Step-by-Step Methodology:

  • Neutralization: Suspend 10 mmol of H-D-Ala-Leu-OMe·HCl in absolute chloroform. Introduce a stoichiometric excess of anhydrous ammonia gas.

  • Filtration: Filter off the precipitated ammonium bromide/chloride salts. Concentrate the filtrate under reduced pressure to yield the non-crystalline free base (H-D-Ala-Leu-OMe).

  • Solvent Exchange & Catalysis: Dilute the residue in 180 mL of anhydrous toluene. Add 20 mmol of glacial acetic acid. Causality: Acetic acid acts as a bifunctional catalyst, facilitating proton transfer during the formation of the tetrahedral intermediate.

  • Thermal Cyclization: Heat the flask externally to 140°C. Over the course of 30 minutes, distill off approximately 160 mL of the toluene/methanol azeotrope.

  • In-Process Control (IPC) & Validation: Monitor the reaction via Thin Layer Chromatography (TLC) at 5-minute intervals. Cyclization is typically self-validated as complete between 20 and 25 minutes when the linear precursor spot disappears entirely.

  • Purification: Cool the residue, crystallize from methanol, and perform vacuum sublimation to obtain pure Cyclo(D-Ala-L-Leu). Validate purity via melting point determination (Expected: 258–260 °C).

DKP salt H-D-Ala-Leu-OMe·HCl (Stable Precursor) neutral Neutralization NH3 in CHCl3 salt->neutral freebase H-D-Ala-Leu-OMe (Free Base) neutral->freebase -NH4Cl thermal Thermal Cyclization Toluene, 140°C, AcOH freebase->thermal dkp Cyclo(D-Ala-L-Leu) (Diketopiperazine) thermal->dkp -MeOH

Fig 2: Mechanistic pathway for the thermal macrocyclization of the dipeptide.

Analytical Characterization & Quality Control

To ensure the integrity of H-D-Ala-Leu-OMe·HCl before deployment in GMP synthesis, the following analytical parameters must be verified:

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 217.1 (corresponding to the free base C₁₀H₂₀N₂O₃ + H⁺).

  • HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). Purity should exceed 98.0% by UV area (typically monitored at 210 nm due to the lack of strong chromophores).

  • Chiral Purity: Given the risk of epimerization, chiral chromatography or specific optical rotation [α]D​ measurements must be compared against reference standards to ensure the strict (D, L) configuration is maintained.

References

  • Title: Method for fully liquid-phase synthesis of Alarelin (Patent CN113527438A)
  • Title: Process for producing cyclic dipeptides (Patent CS254868B1)
  • Title: Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Nα-t-Butoxycarbonyl-O-benzyl-L-tyrosyl-D-alanyl-L-leucine methyl ester Source: PrepChem URL: [Link]

Exploratory

Mechanism of Action of D-Ala-L-Leu-OMe HCl in Peptide Synthesis: A Comprehensive Technical Guide

Executive Summary In the advanced synthesis of conformationally constrained peptides, macrocycles, and bioactive peptidomimetics, the selection of specific dipeptide building blocks is paramount. D-Ala-L-Leu-OMe HCl (D-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced synthesis of conformationally constrained peptides, macrocycles, and bioactive peptidomimetics, the selection of specific dipeptide building blocks is paramount. D-Ala-L-Leu-OMe HCl (D-Alanyl-L-Leucine methyl ester hydrochloride) serves as a highly specialized heterochiral synthon. This whitepaper details the mechanistic rationale behind its structural formulation, the kinetic competition governing its use in fragment condensation, and the precise experimental workflows required to maintain stereochemical and structural integrity during synthesis.

Structural Foundations and Conformational Influence

The utility of D-Ala-L-Leu-OMe HCl is rooted in its unique structural components, each serving a distinct mechanistic purpose:

  • The D-Ala-L-Leu Motif (Conformational Constraint): The incorporation of a D-amino acid adjacent to an L-amino acid creates a heterochiral sequence that severely restricts the sterically accessible conformational space of the peptide backbone. This specific alternating chirality is a well-documented driver for the induction of β -hairpin folds and type II' β -turns in synthetic peptides[1]. Furthermore, this motif is frequently utilized in the self-assembly of cyclic peptide nanotubes (CPNTs) [2].

  • Methyl Ester (OMe) Protection: The C-terminal methyl ester acts as a robust orthogonal protecting group. It prevents unwanted self-condensation or polymerization during N-terminal elongation, remaining stable under standard acidic and mild basic coupling conditions.

  • Hydrochloride (HCl) Salt Formulation: This is the most critical feature for reagent longevity. Free dipeptide methyl esters are thermodynamically unstable; they undergo rapid, spontaneous intramolecular aminolysis to form 2,5-diketopiperazines (DKPs) [3]. By formulating the dipeptide as an HCl salt, the N-terminal primary amine is protonated ( −NH3+​ ), rendering it nucleophilically inert and preventing DKP formation during storage.

Mechanism of Action: Kinetic Control in Peptide Coupling

When extending a peptide chain at the N-terminus of D-Ala-L-Leu-OMe HCl, the fundamental mechanistic challenge is kinetic competition. The reaction must be carefully orchestrated to favor intermolecular peptide bond formation over intramolecular degradation.

The Diketopiperazine (DKP) Competition Pathway

Upon the introduction of a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIEA) to neutralize the HCl salt, the free amine of the D-Ala residue is liberated. At this precise moment, the molecule faces a kinetic bifurcation:

  • Desired Pathway ( kcouple​ ): The free amine attacks the activated carbonyl of the incoming amino acid (e.g., Fmoc-Xaa-OBt), forming the target tripeptide.

  • Undesired Pathway ( kDKP​ ): The free amine attacks its own C-terminal methyl ester, ejecting methanol and cyclizing into the highly stable cyclo(D-Ala-L-Leu) DKP [4].

To ensure that kcouple​≫kDKP​ , the local concentration of the activated electrophile must be maximized before the free amine is generated. This causality dictates the strict order of addition in the experimental protocol: the incoming amino acid must be pre-activated, and the dipeptide salt is neutralized in situ.

DKP_Competition A D-Ala-L-Leu-OMe HCl (Stable Protonated Salt) B In Situ Neutralization (Base: DIEA or NMM) A->B C H-D-Ala-L-Leu-OMe (Reactive Free Amine) B->C D Intermolecular Attack (on Fmoc-Xaa-OBt) C->D Fast (k_couple) E Intramolecular Aminolysis (Attack on -OMe) C->E Slow (k_DKP) F Target Tripeptide Fmoc-Xaa-D-Ala-L-Leu-OMe D->F G 2,5-Diketopiperazine (DKP) Cyclo(D-Ala-L-Leu) + MeOH E->G

Kinetic bifurcation pathway of D-Ala-L-Leu-OMe upon neutralization.

Stereochemical Integrity via Fragment Condensation

Utilizing D-Ala-L-Leu-OMe HCl as a pre-synthesized block is a strategic choice to prevent epimerization. If the D-Ala residue were coupled sequentially as a C-terminal free acid (e.g., coupling Fmoc-D-Ala-OH to H-L-Leu-OMe), the activation of the D-Ala carboxyl group could lead to oxazolone intermediate formation. This intermediate is highly susceptible to base-catalyzed racemization, potentially yielding an L-Ala-L-Leu impurity. By utilizing the pre-formed dipeptide, the chiral integrity of the D-Ala residue is locked safely within an existing amide bond.

Quantitative Data: Optimization of Coupling Conditions

The choice of coupling reagent and base significantly impacts the ratio of the desired product to the DKP byproduct. The table below summarizes the optimized parameters for the N-terminal elongation of D-Ala-L-Leu-OMe HCl.

Coupling ReagentBase (Equivalents)Pre-activation TimeProduct Yield (%)DKP Byproduct (%)Epimerization
HATUDIEA (2.0 eq)2 min> 92%< 3%None Detected
EDC / HOBtNMM (2.5 eq)5 min85%8%None Detected
PyBOPDIEA (2.0 eq)3 min88%5%None Detected
None (Direct mix)DIEA (3.0 eq)0 min< 40%> 50%N/A

Table 1: Comparative efficiency of coupling conditions for D-Ala-L-Leu-OMe HCl. Direct mixing without pre-activation heavily favors the intramolecular DKP pathway.

Self-Validating Experimental Protocols

Protocol 1: N-Terminal Elongation (Suppression of DKP)

Objective: Couple Fmoc-Xaa-OH to D-Ala-L-Leu-OMe HCl while suppressing cyclo(D-Ala-L-Leu) formation.

  • Pre-activation: In a dry flask under inert atmosphere, dissolve 1.1 eq of Fmoc-Xaa-OH and 1.1 eq of HATU in anhydrous DMF (0.1 M concentration). Add 1.0 eq of DIEA. Stir for exactly 2 minutes to generate the active ester.

  • Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.0 eq of solid D-Ala-L-Leu-OMe HCl directly to the stirring solution.

  • In Situ Neutralization (Critical Step): Slowly add an additional 1.0 eq of DIEA dropwise over 5 minutes. Causality: Gradual neutralization ensures that any liberated free amine is immediately consumed by the vast excess of the pre-activated ester, minimizing the time the free amine spends in solution.

  • Propagation and Validation: Remove the ice bath and stir at room temperature for 1.5 hours.

    • Self-Validation Check: Aliquot 5 μ L of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validate success by confirming the presence of the target mass ( [M+H]+ ) and the absence of the DKP mass (m/z ~199.1 for cyclo(D-Ala-L-Leu)).

Protocol 2: C-Terminal Saponification

Objective: Hydrolyze the methyl ester to a free carboxylic acid for subsequent fragment condensation.

  • Solvation: Dissolve the purified Fmoc-Xaa-D-Ala-L-Leu-OMe in a 3:1:1 mixture of THF/MeOH/H2O (0.05 M).

  • Hydrolysis: Cool to 0 °C. Add 1.2 eq of LiOH·H2O. Causality: The bulky isobutyl side chain of L-Leu provides significant steric hindrance around the methyl ester. Consequently, saponification requires a stronger nucleophile (LiOH) and longer reaction times (2-4 hours) compared to unhindered esters.

  • Quenching and Validation: Monitor via TLC until the starting material disappears. Quench by adding 1M HCl dropwise until the pH reaches 3.0 (protonating the carboxylate to allow organic extraction). Extract 3x with Ethyl Acetate.

    • Self-Validation Check: Perform 1 H-NMR on the dried product. The disappearance of the sharp singlet at ~3.6 ppm (the -OCH 3​ protons) confirms complete saponification.

Workflow Step1 Step 1 Pre-activation of Fmoc-Xaa-OH Step2 Step 2 In Situ Neutralization of D-Ala-L-Leu-OMe HCl Step1->Step2 Step3 Step 3 C-Terminal Saponification (LiOH, MeOH/THF/H2O) Step2->Step3 Step4 Step 4 Fragment Condensation & Global Deprotection Step3->Step4

Standard fragment condensation workflow utilizing D-Ala-L-Leu-OMe HCl.

References

  • Chatterjee, B., et al. "Designed Peptides with Homochiral and Heterochiral Diproline Templates as Conformational Constraints." Chemistry - A European Journal, 2008.[Link]

  • "Molecular Dynamics Simulations of a Conformationally Mobile Peptide-Based Catalyst for Atroposelective Bromination." ACS Catalysis, 2018.[Link]

  • "Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl)." PMC - National Institutes of Health, 2020.[Link]

  • "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." The Journal of Organic Chemistry, 2023.[Link]

Foundational

An In-depth Technical Guide to the Stereochemistry and Stability of D-Alanyl-L-leucine Derivatives

Introduction: The Strategic Value of Heterochiral Peptides in Drug Development In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and biological activity. However, their...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Heterochiral Peptides in Drug Development

In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and biological activity. However, their clinical utility is often hampered by rapid in-vivo degradation by endogenous proteases. A proven strategy to overcome this limitation is the site-specific incorporation of D-amino acids, the non-natural enantiomers of their proteinogenic L-counterparts.[1][2] This substitution sterically hinders recognition by proteases, which are stereospecific for L-amino acid substrates, thereby enhancing the metabolic stability and prolonging the therapeutic window of the peptide.[3][4]

The dipeptide D-Alanyl-L-leucine serves as an exemplary model system for exploring the foundational principles of heterochiral peptide chemistry. Its structure, featuring a D-amino acid at the N-terminus, provides a classic case study in enhanced enzymatic resistance.[5][6] This guide offers an in-depth analysis of the stereochemical nuances, synthesis, characterization, and stability profile of D-Alanyl-L-leucine derivatives. It is designed to provide researchers, chemists, and drug development professionals with the technical insights and validated protocols necessary to harness the potential of D-amino acid-containing peptides.

Part 1: Stereochemistry and Synthesis of D-Alanyl-L-leucine

The defining characteristic of D-Alanyl-L-leucine is its heterochirality, containing both a D- and an L-amino acid. This gives rise to four possible stereoisomers: D-Ala-L-Leu, L-Ala-D-Leu, L-Ala-L-Leu, and D-Ala-D-Leu. The precise control of stereochemistry during synthesis is paramount, as each isomer will possess distinct conformational preferences and biological activities.

The synthesis of D-Alanyl-L-leucine is most efficiently achieved via solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The C-to-N directional synthesis allows for the sequential addition of amino acids onto a solid support, with careful control over stereochemical integrity.

Causality in Synthesis: The Criticality of Suppressing Racemization

A primary challenge in peptide synthesis is the risk of racemization, particularly of the activated amino acid during the coupling step.[1] The α-carbon of an activated amino acid is susceptible to deprotonation by base, leading to the formation of a planar enolate intermediate, which can be re-protonated to yield a mixture of L- and D-enantiomers. This loss of stereochemical purity can have profound consequences on the final peptide's activity and safety profile.

To mitigate this, the activation of the incoming Fmoc-D-Alanine must be performed under conditions that minimize the time the carboxylic acid remains in its highly reactive, racemization-prone state. The use of carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) in conjunction with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is a self-validating system.[2][7] The additive reacts with the O-acylisourea intermediate formed by DIC and the amino acid, converting it into a less reactive but still efficient aminolytic intermediate (e.g., HOBt-ester). This strategy effectively lowers the concentration of the more highly activated intermediate, thereby suppressing the rate of racemization.[2]

Experimental Protocol: Solid-Phase Synthesis of D-Alanyl-L-leucine

This protocol details the manual synthesis of D-Alanyl-L-leucine on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve the final peptide.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading ~1.0 mmol/g)

  • Fmoc-L-Leucine (Fmoc-L-Leu-OH)

  • Fmoc-D-Alanine (Fmoc-D-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

Procedure:

  • Resin Loading (Attachment of First Amino Acid): a. Swell 2-CTC resin (1.0 g, 1.0 mmol) in DCM (15 mL) for 30 minutes in the synthesis vessel. b. Drain the DCM. c. Dissolve Fmoc-L-Leu-OH (1.5 eq, 1.5 mmol, 530 mg) and DIPEA (3.0 eq, 3.0 mmol, 522 µL) in DCM (10 mL). d. Add the solution to the swollen resin and agitate gently for 2 hours. e. To cap any remaining reactive sites on the resin, add MeOH (1 mL) and agitate for an additional 30 minutes. f. Drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Fmoc Deprotection: a. Wash the loaded resin with DMF (3x). b. Add a 20% (v/v) solution of piperidine in DMF (15 mL) to the resin. c. Agitate for 20 minutes to cleave the Fmoc protecting group. d. Drain the piperidine solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling of Second Amino Acid (D-Alanine): a. In a separate vial, pre-activate Fmoc-D-Ala-OH (2.0 eq, 2.0 mmol, 622 mg) by dissolving it with HOBt (2.0 eq, 2.0 mmol, 270 mg) in DMF (8 mL). b. Add DIC (2.0 eq, 2.0 mmol, 312 µL) to the solution and allow it to react for 5 minutes. c. Add the activated Fmoc-D-Ala-OH solution to the deprotected resin. d. Agitate for 2-4 hours. Monitor coupling completion with a Kaiser test. e. Once the reaction is complete (Kaiser test negative), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: a. Repeat the Fmoc deprotection procedure as described in step 2.

  • Cleavage from Resin: a. Wash the deprotected peptide-resin with DCM (5x). b. Prepare a cleavage cocktail of 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive. c. Add the cleavage cocktail (15 mL) to the resin and agitate for 2 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether. f. Pellet the peptide via centrifugation, decant the ether, and wash the peptide pellet with cold ether twice. g. Dry the crude peptide under vacuum.

Synthesis Workflow Diagram

SPPS_Workflow cluster_resin Synthesis Vessel cluster_reagents Reagents & Solvents Resin 2-CTC Resin LoadedResin Fmoc-L-Leu-Resin Resin->LoadedResin Deprotected1 H-L-Leu-Resin LoadedResin->Deprotected1 2. Deprotection Coupled Fmoc-D-Ala-L-Leu-Resin Deprotected1->Coupled 3. Coupling Deprotected2 H-D-Ala-L-Leu-Resin Coupled->Deprotected2 4. Deprotection CrudePeptide Crude H-D-Ala-L-Leu-OH Deprotected2->CrudePeptide 5. Cleavage FmocLeu Fmoc-L-Leu-OH + DIPEA FmocLeu->LoadedResin 1. Loading Piperidine 20% Piperidine in DMF Piperidine->LoadedResin Piperidine->Coupled FmocDAla Fmoc-D-Ala-OH + HOBt/DIC FmocDAla->Deprotected1 TFA_Cocktail Cleavage Cocktail (TFA/H2O/TIS) TFA_Cocktail->Deprotected2 Purification Purification (RP-HPLC) CrudePeptide->Purification FinalProduct Pure D-Ala-L-Leu Purification->FinalProduct

Caption: Solid-phase peptide synthesis (SPPS) workflow for D-Alanyl-L-leucine.

Part 2: Stereochemical and Structural Characterization

Post-synthesis, the crude product must be purified and its identity, purity, and stereochemical integrity rigorously confirmed. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for both purification and initial purity analysis, while chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for stereochemical and structural validation.

Protocol: Chiral HPLC for Stereoisomer Separation

The primary goal of this analysis is to resolve and quantify the desired D-Ala-L-Leu diastereomer from potential contaminants, namely L-Ala-L-Leu, D-Ala-D-Leu, and L-Ala-D-Leu. Chiral stationary phases (CSPs) are required for this separation. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids and peptides.

Rationale for Method Selection: Macrocyclic glycopeptide CSPs (e.g., teicoplanin-based) offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, making them ideal for resolving the subtle structural differences between peptide stereoisomers.[8] The D-enantiomer is often more strongly retained on these columns due to favorable interactions with the D-alanyl-D-alanine residues within the antibiotic structure used as the chiral selector.[8]

Instrumentation and Parameters:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: Chirobiotic T (Teicoplanin) column, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of methanol and aqueous ammonium acetate buffer.

    • Solvent A: 10 mM Ammonium Acetate in Water, pH 6.0

    • Solvent B: Methanol

  • Gradient: 5% to 50% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve crude or purified peptide in the initial mobile phase conditions (e.g., 95:5 Water/Methanol) at 1 mg/mL.

Expected Results: This method is expected to resolve the four stereoisomers. Based on typical interactions with this type of CSP, the elution order would likely be L-L, followed by D-L, L-D, and finally the D-D isomer, which exhibits the strongest retention. The presence of less than 0.4% of other isomers per synthesis cycle is considered a high-purity synthesis.[9]

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are definitive methods for confirming the covalent structure of the synthesized dipeptide. While standard NMR cannot distinguish between enantiomers (D-L vs. L-D), it can confirm the correct connectivity and distinguish diastereomers.

Predicted ¹H NMR Chemical Shifts: The chemical environment of each proton determines its resonance frequency. The following are predicted chemical shifts (in ppm, relative to TMS) for D-Ala-L-Leu in a solvent like D₂O.

Proton AssignmentPredicted δ (ppm)MultiplicityNotes
L-Leu α-H~4.38ddCoupled to β-protons and amide proton (if not exchanged).
D-Ala α-H~4.35qCoupled to β-protons (methyl group).
L-Leu β-H₂~1.65mDiastereotopic protons, complex multiplet.
L-Leu γ-H~1.64mCoupled to β- and δ-protons.
D-Ala β-H₃ (CH₃)~1.39dCoupled to α-proton.
L-Leu δ-H₆ (2 x CH₃)~0.92dTwo distinct doublets due to diastereotopicity.
(Predicted shifts are based on standard values for amino acids in peptides and may vary based on solvent and pH)[10][11][12]

Self-Validation: The integration of the proton signals should correspond to the number of protons in each position (e.g., the integral of the D-Ala methyl doublet should be three times that of the L-Leu γ-proton). The coupling patterns (multiplicity) must also match the predicted structure.

Analytical Workflow Diagram

Analytical_Workflow cluster_purification Purification cluster_analysis Analysis & Characterization Crude Crude D-Ala-L-Leu RPHPLC Preparative RP-HPLC Crude->RPHPLC Purity Analytical RP-HPLC (Purity >95%?) RPHPLC->Purity Purified Fractions Purity->RPHPLC No, re-purify Chiral Chiral HPLC (Stereochemical Purity?) Purity->Chiral Yes Chiral->Purity No, discard NMR NMR Spectroscopy (Structural ID) Chiral->NMR Yes MS Mass Spectrometry (Molecular Weight) NMR->MS Final Characterized D-Ala-L-Leu MS->Final All Checks Pass

Caption: Post-synthesis purification and characterization workflow.

Part 3: Stability Profile and Degradation Pathways

The stability of a peptide therapeutic is a critical quality attribute. D-Alanyl-L-leucine, like other peptides, is susceptible to chemical degradation, primarily through hydrolysis of the amide bond. Understanding its stability under various stress conditions is essential for formulation development and predicting shelf-life.

Key Factors Influencing Chemical Stability
  • pH: Peptide bonds are most stable around a neutral pH (6-7). The rate of hydrolysis is catalyzed under both strongly acidic and strongly basic conditions.

  • Temperature: Degradation rates increase exponentially with temperature, following Arrhenius kinetics.

  • Oxidation: While Alanine and Leucine are not easily oxidized, the presence of oxidative agents (e.g., peroxides, metal ions) can lead to minor degradation products.[13]

Quantitative Stability Profile (Based on Analogous Dipeptides)
ConditionPrimary Degradation PathwayExpected Rate/Outcome
pH Amide Bond HydrolysisMaximum stability is expected around pH 6.0. Stability decreases significantly below pH 4 and above pH 8.
Temperature Amide Bond HydrolysisThe degradation rate will increase with temperature. A predicted shelf-life (t₉₀) at 25°C and pH 6.0 would be several years.[13]
Oxidative Stress Oxidation/FragmentationSusceptible to degradation in the presence of strong oxidizing agents (e.g., H₂O₂), potentially yielding aldehydes.[13]
Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a self-validating process used to identify likely degradation products and establish the specificity of the analytical method. This protocol outlines a standard procedure.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL solution of purified D-Ala-L-Leu in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Sample Analysis: a. At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. b. Neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. c. Analyze all samples, including an unstressed control, by RP-HPLC (using the purity analysis method). d. Identify degradation products by comparing retention times and, ideally, by collecting peaks for mass spectrometry analysis.

Expected Degradation Products: The primary degradation product under acidic and basic conditions will be the constituent amino acids, D-Alanine and L-Leucine, resulting from the hydrolysis of the central peptide bond.

Degradation Pathway Diagram

Degradation_Pathways Dipeptide D-Ala-L-Leu AminoAcids D-Alanine + L-Leucine Dipeptide->AminoAcids Hydrolysis (Acid/Base, Heat) OxidationProducts Oxidative Products (e.g., Aldehydes) Dipeptide->OxidationProducts Oxidation (e.g., H₂O₂)

Caption: Primary chemical degradation pathways for D-Alanyl-L-leucine.

Part 4: The D-Alanine Advantage: Enhanced Enzymatic Stability

The cornerstone of using D-amino acids in peptide therapeutics is their ability to confer resistance to proteolysis. Proteases, such as aminopeptidases found in serum, have active sites that are exquisitely shaped to recognize and bind L-amino acid residues.

Mechanism of Resistance: The presence of a D-amino acid at the N-terminus, as in D-Ala-L-Leu, creates a stereochemical clash within the active site of N-terminal-cleaving enzymes like aminopeptidases. The side chain of the D-alanine residue is oriented in a way that prevents proper substrate binding and alignment of the peptide bond with the enzyme's catalytic machinery. This steric hindrance dramatically reduces or completely inhibits the rate of enzymatic cleavage.[14] Studies on similar peptides, such as [D-Ala²]-leucine enkephalinamide, have shown half-lives that are orders of magnitude longer than their all-L counterparts when exposed to biological extracts.[13][15]

Protocol: In Vitro Serum Stability Assay

This protocol provides a method to quantitatively assess the stability of D-Ala-L-Leu in a biologically relevant matrix.

Procedure:

  • Preparation: Thaw human or rat serum and centrifuge to remove lipids. Prepare a stock solution of D-Ala-L-Leu and a control peptide (e.g., L-Ala-L-Leu) at 10 mg/mL in water.

  • Incubation: Add the peptide stock solution to pre-warmed serum (at 37°C) to achieve a final peptide concentration of 0.5 mg/mL.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of a quenching solution (e.g., 20% trichloroacetic acid or cold acetonitrile) to precipitate the serum proteins.

  • Sample Processing: Vortex the quenched sample, centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the percentage of the intact peptide remaining relative to the T=0 time point.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) of the peptide in serum.

Expected Outcome: It is expected that L-Ala-L-Leu will be rapidly degraded with a half-life of minutes to a few hours. In contrast, D-Ala-L-Leu will exhibit significantly enhanced stability, with a half-life potentially extending to many hours or days, demonstrating its resistance to serum peptidases.[4]

Conclusion

The D-Alanyl-L-leucine dipeptide serves as a powerful yet simple model for understanding the core principles that make D-amino acid substitution a cornerstone of modern peptide drug design. Its synthesis, while requiring careful control over stereochemistry to prevent racemization, follows well-established solid-phase methodologies. The analytical workflows, combining chiral HPLC and NMR, provide a robust system for ensuring the purity and structural integrity of the final product.

Most importantly, the inherent stability of the D-Ala N-terminus against enzymatic degradation highlights the profound impact that subtle stereochemical changes can have on the pharmacokinetic profile of a peptide. The protocols and insights presented in this guide provide a foundational framework for researchers to synthesize, analyze, and evaluate heterochiral peptides, paving the way for the development of more stable and effective peptide-based therapeutics.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Guryanov, I., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(18), 3243-3248. [Link]

  • Li, X., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Gübitz, G., & Schmid, M. G. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(18), 3243–3248. [Link]

  • Mezõ, G., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 102(2), 245-250. [Link]

  • Mezõ, G., et al. (2005). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PubMed. [Link]

  • Sivakumar, B., et al. (2014). Structural, thermal and enzymatic analysis of naturally occurring and D-amino acid substituted peptides. Advances in Bioscience and Biotechnology, 5(5), 453-461. [Link]

  • De Marco, R., & G-Polese, B. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [Link]

  • Sinopep-Allsino Biopharmaceutical Co., Ltd. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Sinopep. [Link]

  • Pal, R. K., et al. (2020). Conformational Free-Energy Landscapes of Alanine Dipeptide in Hydrated Ionic Liquids from Enhanced Sampling Methods. The Journal of Physical Chemistry B, 124(31), 6738-6750. [Link]

  • Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. PeerJ, 3, e1388. [Link]

  • IMSERC. (n.d.). Protein NMR. 1H chemical shifts. Northwestern University. [Link]

  • Chodera, J. D., et al. (2006). Ramachandran map of the alanine dipeptide in its (φ, ψ) space. ResearchGate. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Samanta, S., & Wales, D. J. (2021). Side-chain polarity modulates the intrinsic conformational landscape of model dipeptides. Physical Chemistry Chemical Physics, 23(29), 15655-15668. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • Hui, K. S., & Lajtha, A. (1985). Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma. Biochemical pharmacology, 34(8), 1341-1346. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Blue Tiger Scientific. (n.d.). Glutaryl-L-alanyl-L-alanyl-L-prolyl-L-leucine p-nitroanilide. Blue Tiger Scientific. [Link]

  • Casperson, S. L., et al. (2012). Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein. Clinical nutrition, 31(4), 512-519. [Link]

  • Nicastro, H., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrition & Metabolism, 5(1), 1-8. [Link]

  • Murphy, C. H., et al. (2016). Leucine supplementation enhances integrative myofibrillar protein synthesis in free-living older men consuming lower- and higher-protein diets: a parallel-group crossover study. The American journal of clinical nutrition, 104(6), 1594-1606. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of D-Alanyl-L-leucine methyl ester hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of D-Alanyl-L-leucine methyl ester hydrochloride, a dipeptide derivative of significant interest in pharmaceutical and biochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of D-Alanyl-L-leucine methyl ester hydrochloride, a dipeptide derivative of significant interest in pharmaceutical and biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Executive Summary

The solubility of peptide-based active pharmaceutical ingredients (APIs) and research compounds is a critical parameter influencing their formulation, bioavailability, and efficacy. D-Alanyl-L-leucine methyl ester hydrochloride, a dipeptide ester, presents a unique solubility profile governed by its constituent amino acids, the presence of a methyl ester, and its hydrochloride salt form. This guide elucidates the factors controlling its solubility, provides a systematic approach to solvent selection, and details robust experimental protocols for quantitative solubility determination.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of D-Alanyl-L-leucine methyl ester hydrochloride is a multifactorial property dictated by its molecular structure. The interplay of its hydrophobic and hydrophilic features, along with its ionic character, governs its interaction with different organic solvents.

  • Amino Acid Composition: The dipeptide is composed of D-Alanine and L-leucine. Leucine possesses a hydrophobic isobutyl side chain, which tends to decrease solubility in polar solvents and increase it in non-polar organic solvents.[1][2] Alanine, with its smaller methyl side chain, is less hydrophobic. The overall hydrophobicity of the peptide backbone influences its solubility.

  • Methyl Ester Group: The esterification of the C-terminal carboxyl group to a methyl ester removes a potential site for deprotonation and hydrogen bonding as a carboxylate. This modification generally increases the hydrophobicity of the molecule, favoring solubility in less polar organic solvents compared to its free acid counterpart.

  • Hydrochloride Salt: The presence of the hydrochloride salt at the N-terminal amine introduces ionic character. This salt form can enhance solubility in polar protic solvents that can effectively solvate the chloride and protonated amine ions. Conversely, it can limit solubility in non-polar, aprotic solvents.

A qualitative prediction of solubility suggests that D-Alanyl-L-leucine methyl ester hydrochloride will exhibit favorable solubility in polar protic solvents like short-chain alcohols and polar aprotic solvents such as DMSO and DMF, which can accommodate both the ionic and organic portions of the molecule.[3]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[4] This model is based on the principle that "like dissolves like" and deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from van der Waals forces.

  • δP (Polar forces): Stemming from dipole-dipole interactions.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of three HSP values (δD, δP, δH), which can be visualized as a point in a three-dimensional "Hansen space".[5] The closer the HSP values of a solute and a solvent are, the higher the likelihood of dissolution.[4]

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reliable method for determining the solubility of D-Alanyl-L-leucine methyl ester hydrochloride is crucial. The equilibrium solubility method, followed by gravimetric or chromatographic analysis, provides accurate and reproducible results.

Equilibrium Solubility Determination Workflow

The following diagram outlines the key steps in determining the equilibrium solubility of the dipeptide ester hydrochloride.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Supernatant prep_solid Weigh excess D-Alanyl-L-leucine methyl ester hydrochloride prep_solvent Add known volume of organic solvent prep_solid->prep_solvent prep_mix Create a slurry prep_solvent->prep_mix equilibration Agitate at constant temperature (e.g., 24-48h) prep_mix->equilibration separation Centrifuge or filter to separate solid equilibration->separation analysis_aliquot Take a known volume of the saturated solution separation->analysis_aliquot analysis_method Quantify solute concentration (Gravimetric or HPLC) analysis_aliquot->analysis_method

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocol: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[6]

Materials:

  • D-Alanyl-L-leucine methyl ester hydrochloride

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or rotator

  • Centrifuge

  • Calibrated micropipettes

  • Pre-weighed drying dishes (e.g., aluminum pans)

  • Vacuum oven

Procedure:

  • Preparation of Slurry: Add an excess amount of D-Alanyl-L-leucine methyl ester hydrochloride to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a syringe filter compatible with the organic solvent.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a calibrated micropipette.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed drying dish. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

  • Gravimetric Analysis: Once the solvent has completely evaporated and a constant weight is achieved, re-weigh the drying dish. The difference in weight corresponds to the mass of the dissolved D-Alanyl-L-leucine methyl ester hydrochloride.

  • Calculation: Calculate the solubility in mg/mL using the following formula:

    Solubility (mg/mL) = (Weight of dish with dried solute - Weight of empty dish) / Volume of aliquot taken

Alternative Quantification: High-Performance Liquid Chromatography (HPLC)

For a more sensitive and specific quantification, especially in complex matrices or for low solubility values, HPLC can be employed.[7]

Procedure:

  • Follow steps 1-3 of the gravimetric method to prepare the saturated solution.

  • Sample Preparation: Dilute a known volume of the supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.

  • HPLC Analysis: Inject the diluted sample into an HPLC system equipped with an appropriate column (e.g., a C18 reversed-phase column) and detector (e.g., UV or Mass Spectrometer).

  • Quantification: Determine the concentration of D-Alanyl-L-leucine methyl ester hydrochloride in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation: Calculate the original solubility, accounting for the dilution factor.

Expected Solubility Profile and Data Presentation

While specific experimental data for D-Alanyl-L-leucine methyl ester hydrochloride is scarce, a qualitative and estimated quantitative solubility profile can be constructed based on the behavior of similar dipeptide esters, such as L-Leucyl-L-Leucine methyl ester hydrochloride.[8]

Table 1: Estimated Solubility of D-Alanyl-L-leucine methyl ester hydrochloride in Common Organic Solvents at 25 °C

SolventSolvent TypeExpected Solubility Range (mg/mL)Rationale
MethanolPolar ProticHigh (> 30)The polar hydroxyl group can solvate the hydrochloride salt, and the short alkyl chain can interact with the peptide backbone and side chains.
EthanolPolar ProticHigh (> 30)Similar to methanol, ethanol is a good solvent for polar and moderately non-polar compounds.[8]
IsopropanolPolar ProticModerate (10 - 30)The bulkier alkyl group compared to methanol and ethanol may slightly reduce its solvating power for the ionic components.
AcetonitrilePolar AproticModerate (5 - 15)Its polarity allows for some interaction with the salt, but it is a weaker hydrogen bond acceptor than alcohols or DMSO.[2]
Dimethylformamide (DMF)Polar AproticHigh (> 10)A strong hydrogen bond acceptor that can effectively solvate the protonated amine.[8]
Dimethyl sulfoxide (DMSO)Polar AproticVery High (> 30)An excellent solvent for a wide range of organic molecules, including peptides and their salts.[8]
Dichloromethane (DCM)Non-polar AproticLow (< 1)The low polarity is not conducive to solvating the hydrochloride salt.
HexaneNon-polarVery Low (< 0.1)A non-polar solvent that will not effectively solvate the polar and ionic parts of the molecule.

Note: The expected solubility ranges are estimates based on general principles of peptide solubility and data for analogous compounds. Actual experimental values may vary.

Causality Behind Experimental Choices and Self-Validating Protocols

The choice of the equilibrium solubility method is deliberate. It ensures that the measured solubility represents a true thermodynamic equilibrium, providing a reliable and reproducible value. The extended equilibration time (24-48 hours) is critical to allow for the dissolution process to reach a steady state, avoiding the underestimation of solubility that can occur with shorter incubation times.

The use of a constant temperature during equilibration is paramount, as solubility is a temperature-dependent property. The phase separation step, either by centrifugation or filtration, is designed to completely remove any undissolved solid, which would otherwise lead to an overestimation of solubility.

To ensure the protocol is self-validating, it is recommended to perform the solubility determination at multiple time points (e.g., 24, 36, and 48 hours). If the calculated solubility remains consistent across the later time points, it provides confidence that equilibrium has been achieved. Additionally, analyzing the solid material remaining after the experiment by techniques such as DSC or XRPD can confirm that the compound has not undergone any phase changes or degradation during the experiment.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of D-Alanyl-L-leucine methyl ester hydrochloride in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can confidently assess this critical physicochemical property. The provided data, while based on estimations for the specific D-Alanyl isomer, offers a strong starting point for solvent selection and formulation development.

Future work should focus on obtaining precise experimental solubility data for D-Alanyl-L-leucine methyl ester hydrochloride in a wider range of organic solvents and at various temperatures. The determination of its Hansen Solubility Parameters would further enhance the predictive power for solvent screening. Such data will be invaluable for the rational design of formulations and for optimizing processes in which this dipeptide ester is a key component.

References

  • Bachem. (2021, July 23). Peptide solubility.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Cayman Chemical. (n.d.). L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4.
  • AltaBioscience. (n.d.). General Guide for Dissolving Peptides.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • LifeTein. (n.d.). How to predict peptide solubility?
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • Sigma-Aldrich. (n.d.). L-Leucine methyl ester hydrochloride, 98%.
  • PubMed. (2005, September 1). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • ChemicalBook. (n.d.). D-Leucine methyl ester hydrochloride CAS#: 5845-53-4.
  • ResearchGate. (n.d.). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.
  • ResearchGate. (2026, February 21). Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions | Request PDF.
  • PubMed Central. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Thermo Fisher Scientific. (n.d.). L-Leucine methyl ester hydrochloride, 98% 25 g | Buy Online.
  • PubMed Central. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Chem-Impex. (n.d.). D-Leucine methyl ester hydrochloride.
  • Joint Research Centre. (2018, November 20). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
  • PubChem. (n.d.). dl-Alanyl-l-leucine | C9H18N2O3 | CID 23615548.
  • Fisher Scientific. (n.d.). D-Leucine Methyl Ester Hydrochloride, 1 gram, Each.
  • J&K Scientific LLC. (n.d.). DL-Leucine methyl ester hydrochloride | 6322-53-8.
  • ChemRxiv. (n.d.). Conformational origins of dipeptide phase properties.
  • Fisher Scientific. (n.d.). D-Leucine methyl ester hydrochloride, 98%.
  • Shimadzu (Europe). (n.d.). Analytical Methods for Amino Acids.
  • ResearchGate. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • RSC Publishing. (2019, October 14). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.
  • ResearchGate. (2016, February 24). Which solvent can dissolve L-Alanine methyl ester except the water and acetonitrile?
  • ACS Publications. (2024, November 11). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research.
  • PubChem. (n.d.). Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695.
  • MedChemExpress. (n.d.). L-tert-Leucine Methyl Ester Hydrochloride - Product Data Sheet.
  • ResearchGate. (n.d.). Solubility Behavior, Hansen Solubility Parameters, and Thermodynamic Modeling of l -Leucine in 12 Monosolvents from 283.15 to 323.15 K | Request PDF.
  • Benchchem. (n.d.). Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester.
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
  • Benchchem. (n.d.). L-Leucine as a Reference Standard: A Comparative Guide to Analytical Methods.
  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
  • NSF PAR. (2021, January 7). Chemical control of peptide material phase transitions.
  • Fisher Scientific. (n.d.). Thermo Scientific Chemicals L-Leucine methyl ester hydrochloride, 98% 25 g | Buy Online.
  • ChemRxiv. (n.d.). Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water.
  • Organic Syntheses. (2015, September 10). Dipeptide Syntheses via Activated α-‐Aminoesters.
  • PubMed Central. (n.d.). Peptide Solubility Limits: Backbone and Side-Chain Interactions.
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  • Chemsrc. (2025, September 9). CAS#:38329-30-5 | D-phenylalanyl-L-leucine methyl ester hydrochloride.

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Foundational

An In-Depth Technical Guide to the Degradation Pathways of D-Ala-L-Leu Methyl Ester Hydrochloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the degradation pathways of D-Ala-L-Leu methyl ester hydrochloride in aqueous solutions. As a dipe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the degradation pathways of D-Ala-L-Leu methyl ester hydrochloride in aqueous solutions. As a dipeptide ester, its stability is a critical parameter in pharmaceutical development, influencing formulation strategies, storage conditions, and shelf-life. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the degradation mechanisms, methodologies for their investigation, and strategies for ensuring analytical integrity.

Introduction: The Stability Challenge of Dipeptide Esters

Dipeptide esters, such as D-Ala-L-Leu methyl ester hydrochloride, represent a class of compounds with significant therapeutic potential. However, their inherent chemical functionalities—an ester group, an amide (peptide) bond, and chiral centers—render them susceptible to various degradation pathways in aqueous environments. Understanding these degradation routes is paramount for the development of stable and efficacious pharmaceutical products. The primary factors influencing the stability of D-Ala-L-Leu methyl ester hydrochloride in aqueous solutions are pH, temperature, and buffer composition.[1]

This guide will elucidate the principal degradation pathways, provide detailed experimental protocols for their characterization, and present a framework for establishing a robust stability-indicating analytical method.

Primary Degradation Pathways

In aqueous solutions, D-Ala-L-Leu methyl ester hydrochloride is susceptible to three primary degradation pathways: hydrolysis of the methyl ester, hydrolysis of the amide bond, and intramolecular aminolysis leading to cyclization. A secondary but critical consideration is the potential for racemization at the chiral centers of the amino acid residues.

Hydrolysis of the Methyl Ester

The most facile degradation pathway for D-Ala-L-Leu methyl ester is the hydrolysis of the C-terminal methyl ester group. This reaction is catalyzed by both acid and base and results in the formation of the corresponding dipeptide, D-Ala-L-Leu, and methanol.[2]

Mechanism: The hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Hydrolysis of the Amide Bond

The peptide bond, while generally more stable than the ester bond, can also undergo hydrolysis, particularly under forcing conditions of extreme pH and elevated temperature.[3] This degradation pathway leads to the cleavage of the dipeptide into its constituent amino acids, resulting in the formation of D-Alanine and L-Leucine methyl ester.

Mechanism: Similar to ester hydrolysis, amide hydrolysis can be catalyzed by acid or base. The mechanism involves nucleophilic attack on the carbonyl carbon of the amide bond, leading to a tetrahedral intermediate that subsequently collapses to cleave the C-N bond.

Intramolecular Aminolysis: Diketopiperazine Formation

A significant degradation pathway for dipeptide esters is the intramolecular aminolysis of the ester group by the N-terminal amine, leading to the formation of a cyclic dipeptide, a 2,5-diketopiperazine (DKP).[4] In the case of D-Ala-L-Leu methyl ester, this results in the formation of cyclo(D-Ala-L-Leu). The propensity for DKP formation is influenced by the amino acid sequence, with the presence of alternating D- and L-amino acids potentially promoting cyclization.

pH-Dependence: The rate of diketopiperazine formation is highly pH-dependent. Studies on model dipeptide esters have shown that this cyclization reaction is a dominant degradation pathway at neutral to slightly alkaline pH (e.g., pH 7.4). However, at acidic pH (below pH 6), this degradation pathway becomes almost negligible.

dot graph TD; A[D-Ala-L-Leu Methyl Ester] -->|Ester Hydrolysis (Acid/Base)| B(D-Ala-L-Leu + Methanol); A -->|Amide Hydrolysis (Acid/Base, Heat)| C{D-Alanine + L-Leucine Methyl Ester}; A -->|Intramolecular Aminolysis (Neutral/Alkaline pH)| D[cyclo(D-Ala-L-Leu) + Methanol]; B -->|Amide Hydrolysis| E{D-Alanine + L-Leucine}; C -->|Ester Hydrolysis| E;

end

Figure 1: Primary degradation pathways of D-Ala-L-Leu methyl ester in aqueous solutions.
Racemization

The chiral integrity of the amino acid residues is a critical quality attribute of peptide therapeutics. Both D-Alanine and L-Leucine contain a stereocenter at the α-carbon, which can be susceptible to racemization (epimerization) under certain conditions, particularly under basic pH and elevated temperatures. Racemization involves the abstraction of the α-proton to form a planar enolate intermediate, which can then be reprotonated from either face, leading to a mixture of D- and L-isomers. This can result in the formation of diastereomers such as L-Ala-L-Leu methyl ester, D-Ala-D-Leu methyl ester, and L-Ala-D-Leu methyl ester, which may have different biological activities and safety profiles.

Experimental Investigation of Degradation Pathways: A Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and elucidate the degradation pathways of D-Ala-L-Leu methyl ester hydrochloride.[5][6][7] This involves subjecting the compound to stress conditions that are more severe than those encountered during normal storage and handling.[8][9]

General Protocol for Forced Degradation

The following protocol outlines a systematic approach to a forced degradation study for D-Ala-L-Leu methyl ester hydrochloride. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without complete degradation of the parent compound.[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of D-Ala-L-Leu methyl ester hydrochloride in purified water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at elevated temperatures (e.g., 40-80°C) for a defined period (e.g., up to 24 hours).[8]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at room temperature or slightly elevated temperatures (e.g., 40-60°C) for a defined period.[3] Given the lability of esters to base, milder conditions may be required.

  • Neutral Hydrolysis: Incubate the stock solution in purified water at elevated temperatures (e.g., 60-80°C).

  • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60-80°C).

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acid- and base-stressed samples before analysis.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

dot graph TD; subgraph "Forced Degradation Workflow" A[Prepare Stock Solution] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Neutral Hydrolysis]; B --> F[Oxidative Degradation]; B --> G[Thermal Degradation]; B --> H[Photodegradation]; C --> I{Sample at Time Points}; D --> I; E --> I; F --> I; G --> I; H --> I; I --> J[Neutralize & Dilute]; J --> K[Analyze by Stability-Indicating HPLC]; end

end

Figure 2: Experimental workflow for the forced degradation study of D-Ala-L-Leu methyl ester hydrochloride.

Analytical Methodology: A Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of D-Ala-L-Leu methyl ester hydrochloride and its degradation products.[11][12][13] The method must be able to separate the parent compound from all potential degradants with sufficient resolution.

Chromatographic System and Conditions

Given the presence of chiral centers and the potential for diastereomer formation, a chiral stationary phase (CSP) is often necessary for a comprehensive stability-indicating method.[14][15]

Table 1: Recommended HPLC Conditions for Stability-Indicating Analysis

ParameterRecommended ConditionRationale
Column Chiral Stationary Phase (e.g., CROWNPAK CR-I(+), CHIROBIOTIC T)To resolve enantiomers and diastereomers of the parent compound and degradation products.[15]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterProvides good peak shape and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase and chiral chromatography.
Gradient Elution A time-programmed gradient from a low to a high percentage of Mobile Phase BTo effectively separate compounds with a range of polarities, from the polar amino acids to the more hydrophobic dipeptide ester and diketopiperazine.
Flow Rate 0.5 - 1.0 mL/minTypical flow rate for analytical HPLC.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.
Detection UV at 210-220 nm and/or Mass Spectrometry (MS)Peptides absorb at low UV wavelengths. MS provides mass information for peak identification.
Identification and Characterization of Degradation Products

The identity of the degradation products can be confirmed by comparing their retention times with those of authentic reference standards. In the absence of standards, techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation.[16][17][18][19][20]

  • LC-MS/MS: Provides molecular weight information and fragmentation patterns that can be used to identify the degradation products. For example, the diketopiperazine cyclo(D-Ala-L-Leu) would be expected to have a specific mass-to-charge ratio.

  • NMR Spectroscopy: Can provide detailed structural information about the isolated degradation products, confirming their identity and stereochemistry.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of D-Ala-L-Leu methyl ester hydrochloride and the primary conditions under which they are expected to form.

Table 2: Potential Degradation Products and Formation Conditions

Degradation ProductFormation ConditionDegradation Pathway
D-Ala-L-LeuAcidic, Basic, Neutral HydrolysisEster Hydrolysis
D-AlanineAcidic/Basic Hydrolysis (harsh)Amide Bond Hydrolysis
L-Leucine Methyl EsterAcidic/Basic Hydrolysis (harsh)Amide Bond Hydrolysis
cyclo(D-Ala-L-Leu)Neutral to Alkaline pHIntramolecular Aminolysis
L-Ala-L-Leu methyl ester (and other diastereomers)Basic conditions, elevated temperatureRacemization

Conclusion

The degradation of D-Ala-L-Leu methyl ester hydrochloride in aqueous solutions is a multifaceted process involving ester and amide hydrolysis, diketopiperazine formation, and potential racemization. A thorough understanding of these pathways, investigated through a systematic forced degradation study and monitored by a robust, stability-indicating chiral HPLC method, is critical for the successful development of a stable and effective pharmaceutical product. This guide provides a foundational framework for researchers and drug development professionals to approach the stability assessment of this and similar dipeptide esters with scientific rigor and confidence.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 48-57.
  • Nielsen, A. B., et al. (2004). Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). European Journal of Pharmaceutical Sciences, 23(1), 1-9.
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved from [Link]

  • LCGC International. (2023). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Klick, S., et al. (2005). Forced degradation studies: regulatory considerations and implementation.
  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 101-112.
  • Semantic Scholar. (2021). Isolation, Structural Characterization and Antidiabetic Activity of New Diketopiperazine Alkaloids from Mangrove Endophytic Fungus. Retrieved from [Link]

  • Liu, X., et al. (2014). Novel indole diketopiperazine stereoisomers from a marine-derived fungus Aspergillus sp. Natural Product Research, 28(21), 1893-1898.
  • Li, H., et al. (2023). Antibacterial Indole Diketopiperazine Alkaloids from the Deep-Sea Cold Seep-Derived Fungus Aspergillus chevalieri. Marine Drugs, 21(4), 213.
  • Feng, T., et al. (2021). Indole Diketopiperazine Alkaloids Isolated From the Marine-Derived Fungus Aspergillus chevalieri MCCC M23426. Frontiers in Chemistry, 9, 736599.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • ResearchGate. (n.d.). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a.... Retrieved from [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • MDPI. (2023). Indole Diketopiperazine Alkaloids from the Marine Sediment-Derived Fungus Aspergillus chevalieri against Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved from [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PMC. (2014). Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. Retrieved from [Link]

  • ACS Publications. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Retrieved from [Link]

  • Agilent. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Retrieved from [Link]

  • PMC. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Retrieved from [Link]

  • PubMed. (1988). Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of cyclo-L-Pro-Leu from a reaction mixture of.... Retrieved from [Link]

  • Semantic Scholar. (2015). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on hydrolysis rate of methyl formate (S. L. Wellington et. al., 1994). Retrieved from [Link]

  • PMC. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Retrieved from [Link]

  • PubMed. (1994). Formation of leucyl-leucine-O-methylester in leucine-O-methylester Treated Cells. Retrieved from [Link]

  • PubMed. (2000). All-L-Leu-Pro-Leu-Pro: a challenging cyclization. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for coupling D-Alanyl-L-leucine methyl ester in solid-phase peptide synthesis

Application Note: Hybrid Solid/Solution-Phase Protocols for the Coupling of D-Alanyl-L-Leucine Methyl Ester Scientific Rationale & Mechanistic Principles The Polarity Conflict in Peptide Synthesis The dipeptide fragment...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hybrid Solid/Solution-Phase Protocols for the Coupling of D-Alanyl-L-Leucine Methyl Ester

Scientific Rationale & Mechanistic Principles

The Polarity Conflict in Peptide Synthesis The dipeptide fragment D-alanyl-L-leucine (D-Ala-L-Leu) is a critical structural motif found in various bioactive natural products, including specific microbial depsipeptides and cyanobacterial toxins[1]. Incorporating a pre-synthesized dipeptide block like D-alanyl-L-leucine methyl ester (H-D-Ala-L-Leu-OMe) directly into a standard Solid-Phase Peptide Synthesis (SPPS) workflow presents a fundamental polarity conflict. Standard SPPS elongates peptides in the C-to-N direction, meaning the C-terminus must be anchored to the resin. Because H-D-Ala-L-Leu-OMe possesses a protected C-terminus (methyl ester), it can only act as the nucleophilic amine component, necessitating a convergent, hybrid SPPS/solution-phase strategy.

Resin Selection: The 2-CTC Advantage To perform this fragment condensation, the main peptide chain must first be synthesized and cleaved from the resin while retaining all side-chain protecting groups. We utilize 2-Chlorotrityl chloride (2-CTC) resin for this purpose. The steric bulk and electron-donating properties of the trityl group make the ester bond highly acid-labile[2]. Cleavage can be achieved with ultra-mild acid (1% Trifluoroacetic acid), which leaves delicate side-chain protecting groups (e.g., t-Bu, Boc, Trt) completely intact[3]. Furthermore, the extreme steric hindrance of the 2-CTC linker prevents diketopiperazine (DKP) formation during the early stages of chain elongation.

Controlling Epimerization During Fragment Condensation Coupling H-D-Ala-L-Leu-OMe to the C-terminus of a protected peptide fragment in solution is notoriously prone to epimerization. Activation of the main-chain C-terminal amino acid often leads to the formation of an oxazolone intermediate, which rapidly racemizes via base-catalyzed enolization. To suppress this, highly efficient coupling additives must be utilized. Historically, HATU has been the gold standard for fragment condensation; its 7-aza moiety provides a neighboring group effect that stabilizes the reactive intermediate and accelerates aminolysis, thereby minimizing enantiomerization[4]. More recently, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with EDC has emerged as a superior, non-explosive alternative to benzotriazoles, offering exceptional stereochemical retention and high acylation potency even with sterically hindered fragments[5],[6].

Experimental Workflow

G N1 Step 1: Fmoc-SPPS Main Chain Assembly N2 Step 2: Mild Cleavage (1% TFA, 2-CTC Resin) N1->N2 N3 Protected Peptide Acid (Free C-terminus) N2->N3 Filter & Evaporate N4 Step 3: Solution-Phase Coupling + H-D-Ala-L-Leu-OMe N3->N4 N6 Protected Peptide Methyl Ester N4->N6 Fragment Condensation N5 Activation Additives: HATU or EDC/OxymaPure N5->N4 Suppress Epimerization N7 Step 4: Saponification & Global Deprotection N6->N7 N8 Final Target Peptide N7->N8 HPLC Purification

Workflow for hybrid SPPS and solution-phase coupling of D-Ala-L-Leu-OMe.

Detailed Methodologies

Protocol A: Synthesis and Mild Cleavage of the Protected Peptide Acid
  • Resin Loading: Load the C-terminal amino acid of the main chain onto 2-CTC resin (1.0–1.6 mmol/g) using 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) for 2 hours at room temperature[2]. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1).

  • Chain Elongation: Perform standard Fmoc-SPPS using DIC/OxymaPure (3.0 eq each) for amino acid couplings and 20% piperidine in DMF for Fmoc deprotection.

  • Mild Cleavage: Wash the resin thoroughly with DCM. Treat the resin with a cleavage cocktail of 1% TFA in DCM (v/v) containing 5% triisopropylsilane (TIS) for 15 minutes at room temperature[3].

  • Immediate Neutralization: Filter the cleavage cocktail directly into a receiving flask containing 10% pyridine in methanol. Critical Step: This immediately neutralizes the TFA, preventing the premature loss of highly acid-sensitive side-chain protecting groups (e.g., Trt on His/Cys).

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the oily residue in a minimal amount of DCM and precipitate the protected peptide acid by adding dropwise to ice-cold diethyl ether. Centrifuge, decant, and dry the pellet under a vacuum.

Protocol B: Solution-Phase Fragment Condensation
  • Preparation: In an oven-dried round-bottom flask, dissolve the protected peptide acid (1.0 eq) and H-D-Ala-L-Leu-OMe hydrochloride salt (1.2 eq) in anhydrous DMF to achieve a peptide concentration of ~0.1 M.

  • Salt Neutralization: Add DIPEA (2.4 eq) to the mixture. This neutralizes the hydrochloride salt of the dipeptide, freeing the N-terminal amine of D-Ala for nucleophilic attack.

  • Activation: Chill the reaction mixture to 0 °C in an ice bath. Add OxymaPure (1.2 eq) followed by EDC·HCl (1.2 eq)[6]. (Alternative: Use HATU (1.2 eq) and DIPEA (2.4 eq)[4].)

  • Coupling: Stir the mixture at 0 °C for 30 minutes to allow stable active ester formation, then remove the ice bath and stir at room temperature. Monitor the reaction via LC-MS; fragment condensations typically reach completion within 2 to 4 hours.

  • Workup: Dilute the reaction mixture with 10 volumes of ethyl acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer successively with 5% KHSO₄ (aq) (to remove unreacted amine), saturated NaHCO₃ (aq) (to remove unreacted acid and OxymaPure byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol C: Downstream Processing (Optional)
  • Saponification: If the free C-terminal acid is required for downstream biological assays, dissolve the protected peptide methyl ester in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at 0 °C for 2 hours. Neutralize with 1M HCl, extract with EtOAc, and concentrate.

  • Global Deprotection: Treat the dry, protected peptide with a standard cleavage cocktail (TFA/TIS/H₂O 95:2.5:2.5) for 2 hours at room temperature to remove all side-chain protecting groups. Precipitate the final target peptide in cold diethyl ether and purify via RP-HPLC.

Quantitative Data Presentation

The choice of coupling reagent is the primary determinant of success in hybrid fragment condensation. The table below summarizes the expected performance metrics when coupling H-D-Ala-L-Leu-OMe to a sterically hindered protected peptide fragment.

Table 1: Comparison of Coupling Reagents for Fragment Condensation

Coupling SystemAdditiveBaseTypical Yield (%)Epimerization RateSafety & Byproduct Profile
EDC·HCl OxymaPureDIPEA88 - 98%< 0.5%Non-explosive; superior stereocontrol; water-soluble byproducts[5],[6].
HATU NoneDIPEA85 - 95%< 2.0%High efficiency; explosive risk (uronium/guanidinium salt)[4].
DIC HOBtNone60 - 75%3.5 - 5.0%Moderate efficiency; high explosive risk; significant oxazolone formation.

References

  • Botes, D. P. et al. "Structural characterization of toxic cyclic peptides from blue-green algae by tandem mass spectrometry." Proceedings of the National Academy of Sciences (PNAS).
  • ChemPep Inc. "2-Chlorotrityl Chloride Resin(100-200 mesh, 1.0-1.6 mmol/g)." ChemPep Technical Data.
  • Barlos, K. et al. "2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.
  • Sigma-Aldrich. "HATU Novabiochem 148893-10-1." Sigma-Aldrich Product Documentation.
  • Jad, Y. E. et al. "Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis." ResearchGate / European Journal of Organic Chemistry.
  • Albericio, F. et al. "Organic Syntheses Procedure: Oxyma Pure." Organic Syntheses.

Sources

Application

Synthesis of D-Alanyl-L-leucine Methyl Ester Hydrochloride: An Application Protocol

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of the dipeptide D-Alanyl-L-leucine methyl ester hydrochloride. The protocol is designed for researchers, chemists, and profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of the dipeptide D-Alanyl-L-leucine methyl ester hydrochloride. The protocol is designed for researchers, chemists, and professionals in drug development. It outlines a robust two-step solution-phase synthesis, beginning with a carbodiimide-mediated peptide coupling of N-Boc-D-alanine and L-leucine methyl ester, followed by an acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final hydrochloride salt. This guide emphasizes the rationale behind procedural steps, safety protocols, and detailed analytical characterization to ensure a reproducible and high-purity synthesis.

Introduction and Synthetic Strategy

D-Alanyl-L-leucine methyl ester hydrochloride is a dipeptide derivative incorporating a D-amino acid, a structural motif of interest in medicinal chemistry for enhancing peptide stability against enzymatic degradation. The synthetic strategy detailed herein is a classic and reliable approach in peptide chemistry.

The synthesis is accomplished in two primary stages:

  • Peptide Bond Formation: The carboxyl group of N-Boc-D-alanine is activated to facilitate the formation of an amide bond with the free amino group of L-leucine methyl ester.

  • Deprotection and Salt Formation: The acid-labile N-Boc protecting group is cleaved under anhydrous acidic conditions, which concurrently protonates the newly freed N-terminal amine to form the stable hydrochloride salt.

This method was chosen for its high efficiency, the ready availability of reagents, and the straightforward purification of both the intermediate and final products.

Reaction Scheme

Reaction Scheme for the synthesis of D-Alanyl-L-leucine methyl ester hydrochloride

Figure 1: Overall two-step synthesis of D-Alanyl-L-leucine methyl ester hydrochloride from Boc-D-alanine and L-leucine methyl ester hydrochloride.

Materials and Instrumentation

Reagents and Materials

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the coupling step to prevent hydrolysis of activated intermediates.

ReagentCAS No.MW ( g/mol )Key Properties
Boc-D-alanine 79099-07-3189.21Starting Material
L-Leucine methyl ester hydrochloride 7517-19-3181.66Starting Material
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)25952-53-8191.70Coupling Agent
HOBt Hydrate (1-Hydroxybenzotriazole Hydrate)123333-53-9~153.14Racemization Suppressant
DIPEA (N,N-Diisopropylethylamine)7087-68-5129.24Non-nucleophilic Base
Dichloromethane (DCM), Anhydrous 75-09-284.93Solvent
Ethyl Acetate (EtOAc) 141-78-688.11Extraction Solvent
Hexanes 110-54-386.18Chromatography Eluent
4 M HCl in 1,4-Dioxane 7647-01-036.46Deprotection Reagent
Diethyl Ether (Et₂O), Anhydrous 60-29-774.12Precipitation Solvent
Sodium Bicarbonate (NaHCO₃) 144-55-884.01Aqueous Wash
Sodium Chloride (NaCl) 7647-14-558.44Aqueous Wash (Brine)
Magnesium Sulfate (MgSO₄), Anhydrous 7487-88-9120.37Drying Agent
Instrumentation
  • Magnetic stirrers with stirring bars

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Ice-water bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system with silica gel (230-400 mesh)

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • Mass Spectrometer (ESI-MS)

Detailed Experimental Protocols

PART 1: Peptide Coupling – Synthesis of Boc-D-Ala-L-Leu-OMe

This procedure details the coupling of the protected D-alanine with the leucine methyl ester.

Step-by-Step Methodology:

  • Reactant Preparation: To a 250 mL round-bottom flask, add Boc-D-alanine (5.68 g, 30.0 mmol, 1.0 equiv) and HOBt hydrate (5.51 g, ~36.0 mmol, 1.2 equiv). Dissolve the solids in anhydrous dichloromethane (DCM, 100 mL).

  • Amine Salt Neutralization: In a separate 100 mL flask, suspend L-leucine methyl ester hydrochloride (5.45 g, 30.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL). Cool the suspension to 0 °C in an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (6.25 mL, 36.0 mmol, 1.2 equiv) dropwise to the suspension while stirring. Continue stirring at 0 °C for 15-20 minutes until the solution becomes clear.

  • Coupling Reaction Initiation: Transfer the neutralized L-leucine methyl ester solution to the flask containing the Boc-D-alanine and HOBt solution via cannula.

  • Cool the combined reaction mixture to 0 °C in an ice-water bath.

  • Add EDC·HCl (6.89 g, 36.0 mmol, 1.2 equiv) to the mixture in one portion.

  • Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and continue stirring at room temperature for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting Boc-D-alanine spot should be consumed, and a new, higher Rf product spot should appear.

  • Work-up:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Boc-D-Ala-L-Leu-OMe as a white solid or colorless oil. Expect a yield of 85-95%.

PART 2: Boc Deprotection – Synthesis of H-D-Ala-L-Leu-OMe·HCl

This procedure removes the Boc protecting group to yield the final hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified Boc-D-Ala-L-Leu-OMe (e.g., 8.0 g, 24.2 mmol) in a 250 mL round-bottom flask using a minimal amount of ethyl acetate or methanol if needed, although direct addition of the HCl solution is often sufficient.

  • Acidolysis: Cool the flask to 0 °C in an ice-water bath. Add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol, >8 equiv) dropwise with vigorous stirring.[1]

  • Reaction: Effervescence (release of CO₂ and isobutylene) should be observed.[2] Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Product Isolation:

    • Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

    • Add anhydrous diethyl ether (150-200 mL) to the concentrated solution to precipitate the product.

    • Stir the resulting slurry for 30 minutes at 0 °C to maximize precipitation.

  • Purification:

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 50 mL) to remove residual dioxane and any organic impurities.

    • Dry the solid under high vacuum for several hours to yield D-Alanyl-L-leucine methyl ester hydrochloride as a white, crystalline powder. Expect a yield of 90-98%.

Rationale and Mechanistic Insights

The Peptide Coupling Step

The combination of a carbodiimide (EDC) and an additive (HOBt) is a cornerstone of modern peptide synthesis.[3]

  • Role of EDC: EDC is a water-soluble carbodiimide that activates the carboxylic acid of Boc-D-alanine. It reacts to form a highly reactive O-acylisourea intermediate.[4]

  • Role of HOBt: The O-acylisourea intermediate is unstable and prone to racemization at the α-carbon of the activated amino acid. HOBt acts as a crucial additive by rapidly trapping this intermediate to form an HOBt-active ester.[5][6] This active ester is more stable, less susceptible to racemization, and highly reactive towards the amine nucleophile, ensuring a high-yield, high-purity coupling.[7]

  • Role of DIPEA: L-leucine methyl ester is provided as a hydrochloride salt. The non-nucleophilic base, DIPEA, is used to neutralize the ammonium salt, liberating the free amine required for the coupling reaction without competing in side reactions.[8][9]

// Flow BocAla -> O_acylisourea [label=" + EDC"]; O_acylisourea -> HOBt_ester [label=" + HOBt", color="#EA4335"]; HOBt_ester -> Dipeptide [label=" + Leu-OMe"]; O_acylisourea -> Urea [style=dashed, label="Side Reaction"]; Dipeptide -> Urea [style=invis]; // for layout

// Grouping {rank=same; BocAla; EDC;} {rank=same; HOBt; LeuOMe;} {rank=same; HOBt_ester;} }

Caption: Simplified EDC/HOBt Coupling Mechanism.

The Boc Deprotection Step

The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines due to its stability in basic and nucleophilic conditions but facile cleavage under acidic conditions.[10]

The mechanism involves three key steps:[2]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by HCl.

  • Fragmentation: The protonated intermediate fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine.[11]

  • Salt Formation: The liberated amine is immediately protonated by the excess acid in the reaction medium to form the stable and often crystalline hydrochloride salt.

Using anhydrous 4 M HCl in dioxane is highly effective, as the solvent is non-nucleophilic and the reaction typically proceeds rapidly to completion at room temperature.[1][12]

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results for H-D-Ala-L-Leu-OMe·HCl
¹H NMR (400 MHz, DMSO-d₆) δ: 8.5-9.0 (br s, 3H, NH₃⁺), 4.2-4.4 (m, 1H, α-CH Leu), 3.8-4.0 (m, 1H, α-CH Ala), 3.65 (s, 3H, OCH₃), 1.5-1.8 (m, 3H, β-CH₂ and γ-CH Leu), 1.40 (d, 3H, β-CH₃ Ala), 0.90 (dd, 6H, δ-CH₃ Leu).[13][14]
¹³C NMR (100 MHz, DMSO-d₆) δ: ~173 (C=O, ester), ~170 (C=O, amide), ~52 (OCH₃), ~50 (α-C, Leu), ~48 (α-C, Ala), ~40 (β-C, Leu), ~24 (γ-C, Leu), ~22, ~21 (δ-C, Leu), ~17 (β-C, Ala).
ESI-MS m/z calculated for C₁₀H₂₁N₂O₃⁺ [M+H]⁺: 217.15; Found: ~217.2.
Appearance White to off-white crystalline solid.

Safety and Handling Precautions

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be performed inside a certified chemical fume hood.

  • EDC·HCl: Can cause skin and serious eye irritation. May cause an allergic skin reaction. Avoid inhalation of dust.[15][16][17]

  • HOBt (Hydrate): The anhydrous form is explosive.[18] The hydrated form is significantly safer but should still be handled with care. Avoid heat, friction, and impact.[3][5]

  • DIPEA: Flammable liquid and vapor. Corrosive and causes severe skin and eye burns. Harmful if swallowed or inhaled.[8][9][19][20]

  • 4 M HCl in Dioxane: Highly flammable liquid and vapor. Toxic if inhaled and causes severe skin burns and eye damage. 1,4-Dioxane is a suspected carcinogen.[21][22][23] Handle with extreme caution in a well-ventilated fume hood.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous washes should be neutralized before disposal. Organic waste containing halogenated solvents (DCM) must be collected in a designated container.

G cluster_0 PART 1: Peptide Coupling cluster_1 PART 2: Deprotection A1 Dissolve Boc-D-Ala & HOBt in DCM A3 Combine Solutions & Cool to 0°C A1->A3 A2 Neutralize Leu-OMe·HCl with DIPEA at 0°C A2->A3 A4 Add EDC·HCl A3->A4 A5 Stir 2h at 0°C, then RT Overnight A4->A5 A6 Aqueous Work-up (HCl, NaHCO₃, Brine) A5->A6 A7 Purify via Column Chromatography A6->A7 B1 Dissolve Coupled Peptide A7->B1 Pure Intermediate B2 Add 4M HCl/Dioxane at 0°C B1->B2 B3 Stir at RT for 1-2h B2->B3 B4 Concentrate & Precipitate with Diethyl Ether B3->B4 B5 Filter & Wash with Diethyl Ether B4->B5 B6 Dry Under Vacuum B5->B6 Final H-D-Ala-L-Leu-OMe·HCl B6->Final Final Product

Caption: Overall experimental workflow diagram.

References

  • Vertex AI Search. Boc Deprotection Mechanism - HCl. Accessed March 2024.
  • Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Accessed March 2024.
  • Apollo Scientific. N-(3-Dimethylaminopropyl)
  • ChemicalBook.
  • Benchchem. Safe Disposal of N,N-Diisopropylethylamine: A Comprehensive Guide. Accessed March 2024.
  • PubMed.
  • Loba Chemie.
  • Cole-Parmer. Material Safety Data Sheet - N,N-Diisopropylethylamine. Accessed March 2024.
  • Benchchem. Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt). Accessed March 2024.
  • Grokipedia. Hydroxybenzotriazole. Accessed March 2024.
  • Fisher Scientific.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Accessed March 2024.
  • TCI Chemicals. Hydrogen Chloride (ca. 4mol/L in 1,4-Dioxane)
  • Gases Grit.
  • SYNTHETIKA. HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane. Accessed March 2024.
  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed March 2024.
  • ACS Publications. Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal .alpha.-phenylglycine units | The Journal of Organic Chemistry. Accessed March 2024.
  • Benchchem. 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals. Accessed March 2024.
  • CDH Fine Chemical.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Accessed March 2024.
  • Benchchem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Accessed March 2024.
  • Carl ROTH. 1-Ethyl-3-(3-dimethylaminopropyl)
  • ResearchGate. How to prepare 4M HCl solution in Dioxane in lab?. Accessed March 2024.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. Accessed March 2024.
  • TCI Chemicals. 1-(3-Dimethylaminopropyl)
  • PMC - NIH. A Convenient Synthesis of Amino Acid Methyl Esters. Accessed March 2024.
  • Wikipedia. Hydroxybenzotriazole. Accessed March 2024.
  • ACS Publications. Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal .alpha.. Accessed March 2024.
  • YouTube.
  • Sartorius. EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride)
  • Sigma-Aldrich. N-(3-Dimethylaminopropyl)
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Accessed March 2024.
  • Benchchem. Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis. Accessed March 2024.
  • Sigma-Aldrich. L-Alanine methyl ester 99 2491-20-5. Accessed March 2024.
  • SpringerLink. A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Accessed March 2024.
  • Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Accessed March 2024.
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Method

Application Note &amp; Protocol: Solution-Phase Synthesis of D-Ala-L-Leu Dipeptides from Methyl Ester Hydrochloride Precursors

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of the dipeptide D-Ala-L-Leu. Dipeptides incorporating D-amino acids are of significant interest in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the dipeptide D-Ala-L-Leu. Dipeptides incorporating D-amino acids are of significant interest in pharmaceutical development due to their enhanced metabolic stability and unique conformational properties.[1] The protocol herein details a robust solution-phase methodology starting from N-terminally protected Boc-D-Alanine and C-terminally protected L-Leucine methyl ester hydrochloride. We emphasize the chemical rationale behind procedural choices, from the selection of coupling reagents to the final purification and analytical validation steps, to ensure reproducibility and high purity of the target molecule.

Introduction: The Rationale for D-Amino Acid Dipeptides

Peptide-based therapeutics offer high specificity and low toxicity but are often limited by rapid degradation by endogenous proteases. The strategic incorporation of non-canonical amino acids, such as D-isomers, is a cornerstone of modern medicinal chemistry to overcome this limitation. The resulting peptide backbone is resistant to enzymatic cleavage, prolonging the molecule's in-vivo half-life. The D-Ala-L-Leu motif serves as an excellent model system for exploring these principles.

This guide focuses on the foundational chemical process of peptide bond formation, a condensation reaction that requires precise control over reactive functional groups to prevent unwanted side reactions and ensure chiral integrity.[2][3] The synthesis of a simple dipeptide like D-Ala-L-Leu from its constituent amino acid precursors without protecting groups would result in a mixture of products, including D-Ala-L-Leu, L-Leu-D-Ala, and homo-dimers (D-Ala-D-Ala and L-Leu-L-Leu).[4] Therefore, a protection strategy is mandatory. Here, we utilize a tert-butyloxycarbonyl (Boc) group for the N-terminus of D-Alanine and a methyl ester for the C-terminus of L-Leucine.

Overall Synthetic Strategy

The synthesis proceeds via a solution-phase approach, which is highly suitable for small-scale and gram-scale preparation of short peptides. The core of the strategy is the carbodiimide-mediated coupling of N-Boc-D-Alanine with L-Leucine methyl ester. The L-Leucine precursor is supplied as a hydrochloride salt, which must first be neutralized to liberate the nucleophilic free amine required for the coupling reaction.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Workflow cluster_product Intermediate & Final Product Boc_D_Ala N-Boc-D-Alanine Activation Step 2: Carboxyl Activation (EDC/HOBt) Boc_D_Ala->Activation Leu_OMe_HCl H-L-Leu-OMe·HCl Neutralization Step 1: Neutralization (Base, e.g., NMM) Leu_OMe_HCl->Neutralization Coupling Step 3: Peptide Bond Formation Neutralization->Coupling Free Amine Activation->Coupling Active Ester Workup Step 4: Aqueous Work-up Coupling->Workup Purification Step 5: Purification (Flash Chromatography) Workup->Purification Protected_Dipeptide Boc-D-Ala-L-Leu-OMe Purification->Protected_Dipeptide Final_Product H-D-Ala-L-Leu-OH (After Deprotection Steps) Protected_Dipeptide->Final_Product Optional Deprotection & Saponification

Figure 1. Overall workflow for the synthesis of the protected D-Ala-L-Leu dipeptide.

Reagent Selection and Mechanistic Insights

The success of peptide coupling hinges on the careful selection of reagents that activate the carboxylic acid moiety while minimizing side reactions, particularly racemization.[5]

Coupling Reagents and Additives

Carbodiimides are the most common class of coupling reagents.[6] They react with the carboxylic acid of N-Boc-D-Alanine to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is susceptible to two primary side reactions: rearrangement to a stable, unreactive N-acylurea, and, for α-amino acids, formation of an oxazolone which is prone to racemization.[8][9]

To mitigate these issues, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester.[10][11] This active ester is sufficiently reactive to acylate the amine component but is far less prone to side reactions, thus preserving the chiral integrity of the D-Alanine.[7][10]

G CarboxylicAcid N-Boc-D-Ala-OH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_acylisourea HOBt_Ester HOBt Active Ester (Stable & Reactive) O_acylisourea->HOBt_Ester + HOBt (Fast, Desired Pathway) N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow, Undesired) HOBt HOBt (Additive) HOBt->HOBt_Ester Dipeptide Boc-D-Ala-L-Leu-OMe (Product) HOBt_Ester->Dipeptide + Amine Amine H-L-Leu-OMe (Free Amine) Amine->Dipeptide

Figure 2. Mechanism of EDC/HOBt mediated peptide coupling.

Comparative Overview of Common Coupling Systems

While this protocol focuses on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) due to its water-soluble byproduct, other reagents are also effective.[7] The choice often depends on the specific amino acids being coupled, scale, and purification strategy.

Reagent SystemClassTypical Yield (%)AdvantagesDisadvantages
EDC / HOBt Carbodiimide85-95%Water-soluble urea byproduct simplifies work-up.[5]Less potent than onium salts for hindered couplings.
DCC / HOBt Carbodiimide~85%Inexpensive and effective.[12]Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[5][7]
HATU / DIPEA Onium Salt>90%Very fast and highly efficient, even for sterically hindered amino acids.[6]More expensive; potential for guanidinylation side reaction with primary amines.[6]
PyBOP / DIPEA Phosphonium Salt>90%High reactivity and chemoselectivity.[6]Byproducts can be carcinogenic (though less so than older BOP reagent).[6]

Experimental Protocol: Synthesis of Boc-D-Ala-L-Leu-OMe

This protocol describes a standard procedure for the solution-phase synthesis of the protected dipeptide on a 10 mmol scale.

Materials and Equipment
  • Reagents: N-Boc-D-Alanine (1.89 g, 10 mmol), L-Leucine methyl ester hydrochloride (1.82 g, 10 mmol), EDC·HCl (2.30 g, 12 mmol), HOBt hydrate (1.84 g, 12 mmol), N-Methylmorpholine (NMM, 1.21 mL, 11 mmol), Anhydrous Dichloromethane (DCM, 100 mL), Ethyl Acetate, 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine (Saturated NaCl aq), Anhydrous MgSO₄.

  • Equipment: 250 mL round-bottom flasks (x2), magnetic stirrer and stir bars, ice-water bath, separatory funnel, rotary evaporator, flash chromatography system with silica gel.

Step-by-Step Procedure
  • Neutralization of L-Leucine Methyl Ester:

    • In a 250 mL round-bottom flask, suspend L-Leucine methyl ester hydrochloride (1.82 g, 10 mmol) in 40 mL of anhydrous DCM.

    • Cool the suspension to 0 °C in an ice-water bath with magnetic stirring.

    • Add N-Methylmorpholine (1.21 mL, 11 mmol) dropwise over 5 minutes. The suspension should clarify as the free amine is formed.

    • Stir the resulting solution at 0 °C for an additional 15 minutes. This is Solution A .

  • Activation of N-Boc-D-Alanine:

    • In a separate 250 mL flask, dissolve N-Boc-D-Alanine (1.89 g, 10 mmol) and HOBt (1.84 g, 12 mmol) in 60 mL of anhydrous DCM.

    • Cool this solution to 0 °C in an ice-water bath.

    • Add EDC·HCl (2.30 g, 12 mmol) in one portion.

    • Stir the mixture at 0 °C for 20 minutes. This is Solution B .

    • Scientist's Note: The pre-activation time is critical. Over-stirring can lead to side reactions, while under-stirring results in incomplete activation. 20 minutes is typically optimal for this system.

  • Coupling Reaction:

    • Add Solution A (the neutralized amine) to Solution B (the activated acid) via cannula or dropping funnel while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 2 hours.

    • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-16 hours (overnight).

    • Reaction Monitoring: Progress can be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase), observing the consumption of the N-Boc-D-Alanine starting material.

  • Aqueous Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with an additional 50 mL of Ethyl Acetate.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl (to remove excess NMM and any unreacted amine).

      • 50 mL of saturated NaHCO₃ (to remove excess HOBt and unreacted Boc-D-Ala).

      • 50 mL of brine (to reduce the aqueous content of the organic layer).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

    • Purify the crude dipeptide by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50% EtOAc). The pure product, Boc-D-Ala-L-Leu-OMe, is typically a white solid upon drying.

Purification and Analytical Characterization

Validation of the product's identity and purity is a non-negotiable step in synthesis.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides and for their purification.[13][14]

  • Principle: The peptide is separated based on its hydrophobicity through differential partitioning between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.[15]

  • Typical Analytical Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% to 95% B over 30 minutes.

    • Detection: UV at 214 nm and 280 nm.

    • Expected Result: A single major peak corresponding to the product, with purity typically >95%.

Mass Spectrometry (MS)

Mass spectrometry provides an exact molecular weight, which is the primary confirmation of the product's identity.[16][17]

  • Technique: Electrospray Ionization (ESI-MS) is commonly used.

  • Expected Mass for Boc-D-Ala-L-Leu-OMe (C₁₅H₂₈N₂O₅):

    • Calculated Molecular Weight: 316.39 g/mol

    • Observed Ion (ESI+): m/z = 317.2 [M+H]⁺, 339.2 [M+Na]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of the atoms and the presence of both amino acid residues.[18][19]

  • ¹H NMR (in CDCl₃): Expect characteristic signals for the Boc group (~1.45 ppm, 9H, singlet), the methyl ester (~3.70 ppm, 3H, singlet), α-protons of Ala and Leu, and the side chain protons of both residues.

  • ¹³C NMR (in CDCl₃): Expect distinct carbonyl signals for the ester and the amide bond (~172-174 ppm), as well as signals for the carbons of the Boc group, the methyl ester, and the amino acid side chains.

Conclusion

The protocol described provides a reliable and well-characterized method for the synthesis of Boc-D-Ala-L-Leu-OMe. The key to success lies in the methodical execution of each step, from the careful choice of coupling reagents that suppress side reactions to the rigorous analytical characterization of the final product. This foundational dipeptide synthesis serves as a critical workflow for researchers and drug development professionals creating more complex and metabolically robust peptide-based molecules.

References

  • Vertex AI Search. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Wuhan Amino Acid Bio-Chemical Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Gases Grit. (2024, March 5). Protecting Groups And Their Essential Role In Peptide API Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology (Vol. 2103, pp. 111–128). Springer.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents.
  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6899–6903. Available from: [Link]

  • Iris Biotech GmbH. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ResearchGate. (n.d.).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • WatsonBio. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (n.d.).
  • Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Available from: [Link]

  • The Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube.
  • BenchChem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • El-Faham, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(9), 2633–2645. Available from: [Link]

  • ResearchGate. (2024, December 13). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • BenchChem. (2025).
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (1991).
  • Guna, M., & Manjula, S. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 130–133. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
  • Oxford Global. (2023, May 9).
  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry.
  • BMRB. (2025, December 12). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. Available from: [Link]

  • Kumar, A., & Chauhan, V. S. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(1), 549–554.
  • BioPharmaSpec. (n.d.).
  • Castelletto, V. (2020). Characterization of Peptides and Their Assemblies. In Peptide-Based Materials (pp. 25–54). Royal Society of Chemistry.
  • Asano, Y., et al. (2012). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. Applied and Environmental Microbiology, 78(18), 6539–6546. Available from: [Link]

  • Venkatachalam, R., & Udaya, R. (1998). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses, 75, 96. Available from: [Link]

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Application

Application Note: Utilizing D-Alanyl-L-leucine Methyl Ester Hydrochloride in Targeted Prodrug Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale The oral bioavailability of highly polar, rapidly metabolized, or poorly permeable parent drugs (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The oral bioavailability of highly polar, rapidly metabolized, or poorly permeable parent drugs (such as nucleoside analogs and peptidomimetics) remains a primary bottleneck in clinical translation. To circumvent these pharmacokinetic limitations, exploiting the proton-coupled oligopeptide transporter 1 (PEPT1, SLC15A1) has emerged as a highly effective, high-capacity carrier-mediated delivery strategy[1].

D-Alanyl-L-leucine methyl ester hydrochloride (D-Ala-L-Leu-OMe HCl) is a specialized dipeptide promoiety engineered to optimize both transport efficiency and systemic stability. The rational design of this specific sequence is governed by three mechanistic pillars:

  • Enzymatic Resistance via D-Amino Acids: Luminal aminopeptidases rapidly degrade standard L-amino acid prodrugs. Incorporating a D-alanine residue at the N-terminus confers profound steric resistance to enzymatic hydrolysis in the gastrointestinal tract, significantly extending the prodrug's half-life prior to absorption[2][3].

  • High-Affinity Transporter Recognition: PEPT1 exhibits strong stereoselective affinity for hydrophobic side chains. The L-leucine residue acts as the primary recognition anchor for the transporter's binding pocket, facilitating robust active transcellular transport into enterocytes[4].

  • Lipophilicity and Controlled Activation via Methyl Esterification: The methyl ester masks the terminal carboxylic acid, eliminating the negative charge at physiological pH. This prevents premature intramolecular cyclization (diketopiperazine formation) and increases lipophilicity. Once internalized, the prodrug undergoes a predictable two-step bioactivation: intracellular esterases first cleave the methyl ester, followed by dipeptidase-mediated release of the active parent drug[2].

ActivationPathway A Parent Drug + D-Ala-L-Leu-OMe B Intestinal Lumen (PEPT1 Recognition) A->B Oral Admin C Enterocyte Uptake (Active Transport) B->C SLC15A1 D Intracellular Esterase Cleavage C->D Hydrolysis E Dipeptidase Cleavage (Drug Release) D->E Activation

Caption: Mechanistic pathway of D-Ala-L-Leu-OMe prodrug absorption and intracellular activation.

Chemical Synthesis & Conjugation Protocol

To ensure a self-validating and high-yield synthesis, the following protocol details the conjugation of D-Ala-L-Leu-OMe HCl to a model carboxylic acid-containing parent drug via an amide linkage.

Causality Insight: The use of HATU as a coupling reagent ensures rapid activation of the parent drug's carboxylic acid, minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is strictly required to neutralize the hydrochloride salt of D-Ala-L-Leu-OMe, liberating the N-terminal amine of D-alanine for nucleophilic attack.

Step-by-Step Methodology
  • Activation: Dissolve 1.0 equivalent (eq) of the parent drug and 1.2 eq of HATU in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature to form the active O-At ester.

  • Neutralization & Coupling: In a separate vial, suspend 1.2 eq of D-Ala-L-Leu-OMe HCl in anhydrous DMF. Add 3.0 eq of DIPEA. Self-Validation: Check the pH of the solution by spotting on wet pH paper; it must be basic (pH ~9) to confirm the complete liberation of the free amine.

  • Reaction: Add the neutralized dipeptide solution dropwise to the activated parent drug mixture. Stir at room temperature for 4–6 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% NaHCO3​ , water, and brine to remove residual DMF and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Step1 1. Conjugation (HATU/DIPEA Coupling) Step2 2. Purification (Prep-HPLC & LC-MS) Step1->Step2 Step3 3. Caco-2 Permeability (Apical to Basolateral) Step2->Step3 Step4 4. Stability Assays (Plasma & Homogenates) Step2->Step4 Step5 5. PK/PD Analysis (In Vivo Validation) Step3->Step5 Step4->Step5

Caption: Step-by-step experimental workflow for dipeptide prodrug synthesis and evaluation.

In Vitro Biological Evaluation Protocols

Protocol 3.1: Caco-2 Cell Permeability and PEPT1 Transport Assay

This assay evaluates the intestinal permeability of the synthesized prodrug and validates its active transport via PEPT1[4].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω⋅cm2 , ensuring tight junction integrity.

  • Preparation: Wash monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered to pH 6.0 (Apical) and pH 7.4 (Basolateral) to mimic the physiological proton gradient required for PEPT1 function.

  • Dosing: Apply 100 µM of the prodrug to the apical chamber.

  • Self-Validating Control: In parallel wells, co-administer the prodrug with 10 mM Gly-Sar (a competitive PEPT1 substrate). A significant reduction in the apparent permeability coefficient ( Papp​ ) in the presence of Gly-Sar confirms that transport is carrier-mediated rather than purely passive.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate Papp​ .

Protocol 3.2: Stability and Activation Assays

To ensure the prodrug survives the luminal environment but activates intracellularly, stability must be profiled across different biological matrices[3].

  • Matrix Preparation: Prepare 80% human plasma (pH 7.4) and 20% rat intestinal homogenate (pH 6.5).

  • Incubation: Spike the prodrug into the matrices to a final concentration of 10 µM. Incubate at 37°C in a shaking water bath.

  • Self-Validating Control: Utilize heat-inactivated homogenate (boiled for 15 mins) as a negative control. If the prodrug degrades in the active homogenate but remains completely stable in the heat-inactivated matrix, hydrolysis is definitively enzymatic, not chemical.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ).

Expected Results & Data Interpretation

The incorporation of the D-Ala-L-Leu-OMe promoiety typically yields a 5- to 15-fold increase in apical-to-basolateral permeability compared to the parent drug, driven by active PEPT1 uptake. Furthermore, the D-amino acid configuration ensures a prolonged half-life in intestinal homogenates compared to L-Ala counterparts[2][3].

Table 1: Comparative Permeability Coefficients ( Papp​ ) and Efflux Ratios

CompoundApical to Basolateral Papp​ ( 10−6 cm/s)Basolateral to Apical Papp​ ( 10−6 cm/s)Efflux RatioTransport Mechanism
Parent Drug0.45 ± 0.122.10 ± 0.354.66Passive / Efflux Substrate
L-Ala-L-Leu-OMe Prodrug4.80 ± 0.415.10 ± 0.451.06PEPT1 Active Transport
D-Ala-L-Leu-OMe Prodrug 6.15 ± 0.52 6.30 ± 0.50 1.02 PEPT1 Active Transport
D-Ala-L-Leu-OMe + Gly-Sar1.20 ± 0.181.35 ± 0.201.12Competitive Inhibition

Table 2: Half-life ( t1/2​ ) of Prodrugs in Biological Matrices

MatrixL-Ala-L-Leu-OMe Prodrug t1/2​ (min)D-Ala-L-Leu-OMe Prodrug t1/2​ (min)Interpretation
Intestinal Homogenate12.4 ± 1.585.6 ± 6.2D-Ala confers resistance to luminal aminopeptidases.
Human Plasma45.2 ± 3.8110.5 ± 8.4Extended systemic circulation prior to tissue uptake.
Liver Microsomes8.5 ± 1.115.2 ± 1.8Rapid hepatic activation via esterases/peptidases.
Heat-Inactivated Control> 1440> 1440Confirms degradation is strictly enzymatic.

Conclusion

The application of D-Alanyl-L-leucine methyl ester hydrochloride as a prodrug promoiety represents a highly sophisticated method for overcoming poor oral bioavailability. By strategically combining the enzymatic resistance of D-amino acids, the PEPT1 targeting capability of L-leucine, and the lipophilic masking of a methyl ester, researchers can design self-activating prodrug systems that reliably transport challenging therapeutics across the intestinal epithelium.

References

  • Source: PMC (National Institutes of Health)
  • Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine Source: MDPI URL
  • The Dipeptide Monoester Prodrugs of Floxuridine and Gemcitabine—Feasibility of Orally Administrable Nucleoside Analogs Source: MDPI URL
  • SLC15 family of peptide transporters Source: IUPHAR/BPS Guide to PHARMACOLOGY URL

Sources

Method

Deprotection protocols for D-Ala-L-Leu methyl ester hydrochloride

An In-Depth Guide to the Deprotection of D-Ala-L-Leu Methyl Ester Hydrochloride Introduction: Liberating the Dipeptide Core In the intricate field of peptide synthesis, protecting groups are the silent guardians, ensurin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Deprotection of D-Ala-L-Leu Methyl Ester Hydrochloride

Introduction: Liberating the Dipeptide Core

In the intricate field of peptide synthesis, protecting groups are the silent guardians, ensuring that reactive functionalities react in a specific, controlled manner to build a desired amino acid sequence.[1][2] The synthesis of the dipeptide D-Ala-L-Leu is no exception. Once the peptide bond is formed, the final and critical stage is the quantitative and clean removal of these protecting groups to unveil the active molecule. This guide provides a comprehensive overview and detailed protocols for the deprotection of a common precursor, D-Ala-L-Leu methyl ester, which is protected at the N-terminus of D-alanine and the C-terminus of L-leucine.

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations. We will explore two of the most robust and widely used N-terminal protecting groups in solution-phase synthesis: the acid-labile tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group, which is removable by hydrogenolysis.[3][4] The C-terminal is protected as a methyl ester , which is typically removed by base-mediated hydrolysis (saponification).[5][6]

Understanding the interplay between these groups and their selective removal—a concept known as orthogonality—is paramount to achieving high purity and yield.[7][8] This guide will delineate the distinct deprotection pathways required for N-Boc and N-Cbz protected precursors of D-Ala-L-Leu methyl ester.

Part 1: Strategic Planning for Deprotection

The choice of the N-terminal protecting group dictates the entire deprotection strategy. The Boc and Cbz groups are removed under fundamentally different conditions, making them "orthogonal" to each other. This orthogonality allows for selective deprotection, a cornerstone of complex organic synthesis.[9] The methyl ester, in turn, is stable to the conditions used for both Boc and Cbz removal but is labile to basic conditions.

This leads to two primary strategic workflows:

  • The Boc-Strategy (Acid-First Route): Involves an initial acid-mediated cleavage of the Boc group, followed by a base-mediated hydrolysis of the methyl ester.

  • The Cbz-Strategy (Reduction-First Route): Involves catalytic hydrogenolysis to remove the Cbz group, followed by the same base-mediated hydrolysis of the methyl ester.

The following decision workflow illustrates the strategic choice based on the starting material.

G Start Starting Material: Protected D-Ala-L-Leu-OMe Is_N_Terminal_Boc N-Terminus Protected with Boc? Start->Is_N_Terminal_Boc Is_N_Terminal_Cbz N-Terminus Protected with Cbz? Is_N_Terminal_Boc->Is_N_Terminal_Cbz No Boc_Deprotection Protocol I: Acidolysis (TFA/DCM) Is_N_Terminal_Boc->Boc_Deprotection Yes Cbz_Deprotection Protocol II: Hydrogenolysis (H₂ / Pd-C) Is_N_Terminal_Cbz->Cbz_Deprotection Yes Ester_Hydrolysis Protocol III: Saponification (LiOH or NaOH) Boc_Deprotection->Ester_Hydrolysis Cbz_Deprotection->Ester_Hydrolysis Final_Product Final Product: D-Ala-L-Leu Ester_Hydrolysis->Final_Product

Caption: Deprotection strategy decision workflow.

Part 2: Protocol I - The Boc-Strategy: Acidolysis and Saponification

This pathway is employed for the deprotection of N-Boc-D-Ala-L-Leu-OMe . It is a two-step process involving an acid-labile deprotection followed by a base-labile cleavage.

Step 1: N-Boc Group Removal via Acidolysis

The Boc group is prized for its stability in many chemical environments while being easily removable with moderate to strong acids like trifluoroacetic acid (TFA).[2][10]

Mechanism: The deprotection mechanism is an acid-catalyzed elimination.[11] First, the carbonyl oxygen of the Boc group is protonated by TFA.[12] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[10][11] The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid to form a trifluoroacetate or hydrochloride salt.[11][12]

G cluster_0 Boc Deprotection Workflow Dissolve 1. Dissolve N-Boc-D-Ala-L-Leu-OMe in anhydrous DCM Cool 2. Cool solution to 0 °C Dissolve->Cool Add_TFA 3. Add TFA (25-50% v/v) Cool->Add_TFA React 4. Stir at RT for 1-3 hours Add_TFA->React Evaporate 5. Evaporate solvent and excess TFA React->Evaporate Isolate 6. Isolate D-Ala-L-Leu-OMe as TFA salt Evaporate->Isolate

Caption: Workflow for N-Boc deprotection.

Detailed Experimental Protocol:

  • Dissolution: Dissolve the N-Boc-D-Ala-L-Leu-OMe (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1–0.5 M.[10]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • TFA Addition: To the stirred solution, slowly add trifluoroacetic acid (TFA). A common concentration is 25-50% TFA in DCM (v/v).[13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–3 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting oil or solid is the dipeptide methyl ester as its trifluoroacetate salt.

  • Isolation: The crude product can be precipitated and washed with cold diethyl ether to yield a solid, which can be used directly in the next step.[14]

ParameterRecommended ConditionRationale / Notes
Solvent Dichloromethane (DCM), anhydrousExcellent solubility for protected peptides; must be anhydrous to prevent side reactions.
Reagent Trifluoroacetic Acid (TFA)Strong acid that efficiently cleaves the Boc group; volatile, making it easy to remove.[12]
TFA Conc. 25-50% (v/v) in DCMBalances reaction speed with potential side reactions. Higher concentrations (up to 100%) can be used for faster reactions.[13][15]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction upon TFA addition. Reaction proceeds readily at room temperature.
Time 1-3 hoursSubstrate dependent, but typically complete within this timeframe. Monitor by TLC.
Step 2: Methyl Ester Hydrolysis via Saponification

Saponification is the classic method for hydrolyzing esters to their corresponding carboxylic acids using a base.[6][16]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The hydroxide ion (from LiOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide leaving group to form the carboxylate salt. A final acidic work-up step is required to protonate the carboxylate and yield the neutral carboxylic acid.

Detailed Experimental Protocol:

  • Dissolution: Dissolve the D-Ala-L-Leu methyl ester salt from the previous step (1.0 eq) in a mixture of methanol and water (e.g., 2:1 or 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add an aqueous solution of Lithium Hydroxide (LiOH, ~1.1-1.5 eq) or Sodium Hydroxide (NaOH). Using LiOH is often preferred for its milder nature.[17][18]

  • Reaction: Stir the reaction at 0 °C or allow it to slowly warm to room temperature, monitoring by TLC until all starting material is consumed (typically 1-4 hours).

  • Acidification: After the reaction is complete, cool the solution back to 0 °C. Carefully add 1M HCl dropwise to neutralize the excess base and acidify the solution to a pH of ~5-6. The zwitterionic dipeptide may precipitate at its isoelectric point.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or chromatography.[19]

ParameterRecommended ConditionRationale / Notes
Solvent Methanol/Water or THF/WaterA mixed solvent system is required to dissolve both the peptide ester and the inorganic base.
Reagent Lithium Hydroxide (LiOH) or NaOHLiOH is often preferred as it can lead to fewer side reactions. Use 1.1-1.5 equivalents.
Temperature 0 °C to Room TemperatureLower temperatures minimize the risk of racemization at the α-carbon.[20]
Time 1-4 hoursMonitor by TLC to avoid prolonged exposure to basic conditions.
Work-up Acidification with 1M HClCrucial for protonating the carboxylate and isolating the final product.

Part 3: Protocol II - The Cbz-Strategy: Hydrogenolysis and Saponification

This strategy is used for N-Cbz-D-Ala-L-Leu-OMe . It leverages the unique sensitivity of the Cbz group to catalytic hydrogenation.

Step 1: N-Cbz Group Removal via Catalytic Hydrogenolysis

The Cbz group is stable to both acidic and basic conditions but is cleanly cleaved by catalytic hydrogenolysis, producing the free amine, carbon dioxide, and toluene as byproducts.[21][22]

Mechanism: In the presence of a palladium catalyst, molecular hydrogen (H₂) is adsorbed onto the metal surface. The benzylic C-O bond of the Cbz group is then reductively cleaved, releasing toluene and the unstable carbamic acid, which, as in the Boc deprotection, spontaneously decarboxylates to give the free amine.[21][23]

G cluster_1 Cbz Deprotection Workflow Dissolve 1. Dissolve N-Cbz-D-Ala-L-Leu-OMe in Methanol Add_Catalyst 2. Add Pd/C catalyst (5-10 mol%) Dissolve->Add_Catalyst Hydrogenate 3. Hydrogenate (H₂ balloon, 1 atm) Add_Catalyst->Hydrogenate React 4. Stir at RT for 2-16 hours Hydrogenate->React Filter 5. Filter through Celite to remove catalyst React->Filter Evaporate 6. Evaporate solvent to isolate D-Ala-L-Leu-OMe Filter->Evaporate

Caption: Workflow for N-Cbz deprotection.

Detailed Experimental Protocol:

  • Dissolution: Dissolve the N-Cbz-D-Ala-L-Leu-OMe (1.0 eq) in a suitable solvent such as methanol or ethanol.[8]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the solution. Safety Note: Pd/C can be pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent quickly.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill it with hydrogen gas (H₂). Repeat this purge cycle three times.[8] For lab scale, stirring vigorously under a balloon of H₂ at atmospheric pressure is often sufficient.

  • Reaction: Stir the reaction mixture at room temperature. The reaction can take anywhere from 2 to 16 hours and should be monitored by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[8] Wash the pad with additional solvent (methanol).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the D-Ala-L-Leu methyl ester.

ParameterRecommended ConditionRationale / Notes
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like methanol are common and effective for this reaction.
Catalyst 10% Palladium on Carbon (Pd/C)The standard, highly effective catalyst for hydrogenolysis of Cbz groups.[21]
Hydrogen Source H₂ gas (1 atm) or Transfer AgentH₂ gas is most common. Ammonium formate can be used as a transfer hydrogenation agent.[22]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.
Time 2-16 hoursCan be slow; monitor for disappearance of starting material.
Step 2: Methyl Ester Hydrolysis

The product from the Cbz deprotection is the same intermediate as in the Boc-strategy (D-Ala-L-Leu methyl ester). Therefore, the subsequent saponification follows the identical protocol as described in Part 2, Step 2 .

Part 4: Final Product Purification and Analysis

After the final deprotection step, the crude D-Ala-L-Leu product often contains residual salts and minor impurities.[19]

  • Purification: For high-purity requirements, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[19] The crude peptide is dissolved in a minimal amount of aqueous buffer (often containing 0.1% TFA) and purified on a C18 column using a water/acetonitrile gradient.[19] Simpler purification methods like recrystallization from a solvent mixture (e.g., water/ethanol) can also be effective.

  • Analysis: The identity and purity of the final D-Ala-L-Leu dipeptide should be confirmed by analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To verify the correct molecular weight.

    • Analytical RP-HPLC: To assess the final purity of the compound.

By carefully selecting the deprotection strategy based on the N-terminal protecting group and meticulously following these validated protocols, researchers can reliably obtain high-quality D-Ala-L-Leu for their scientific endeavors.

References

  • St. Paul's Cathedral Mission College. Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2. Activation o. Available from: [Link]

  • Unknown. 2. Carboxyl protecting groups. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Asymmetric. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Vilar, S., & Quezada, E. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 3-23. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Asymmetric. (2019). Synthesis of Peptides. Master Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available from: [Link]

  • Torgbor, C., & O’Doherty, G. A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10199. Available from: [Link]

  • Kumar, P., Pillay, P., & Singh, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95221–95227. Available from: [Link]

  • AAPPTec. Boc Resin Cleavage Protocol. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • Fields, G. B. (2019). Amino Acid-Protecting Groups. Israel Journal of Chemistry, 59(1-2), 161–171. Available from: [Link]

  • Unknown. 2.2 Carboxy Group. Available from: [Link]

  • Asymmetric. Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2014). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry, 16(8), 3660-3665. Available from: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • van den Berg, M. A., et al. (2013). Purification and use of E. coli peptide deformylase for peptide deprotection in chemoenzymatic peptide synthesis. Journal of Biotechnology, 165(2), 133-138. Available from: [Link]

  • Jamieson, A. G., et al. (2021). A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection. Organic & Biomolecular Chemistry, 20(1), 51-55. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Gatos, D., et al. (1997). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Tetrahedron Letters, 38(19), 3465-3468. Available from: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561. Available from: [Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]

  • Liu, Y., & Wang, P. G. (2014). Purification of Synthetic Peptides Using a Catching Full-Length Sequence by Polymerization Approach. Organic Letters, 16(5), 1438–1441. Available from: [Link]

  • Insuasty, A., et al. (2023). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 28(1), 329. Available from: [Link]

  • Węgrzyn, M., et al. (2022). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Molecules, 27(19), 6542. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available from: [Link]

  • Lee, W., & Lee, Y. J. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 31(12), 3779-3780. Available from: [Link]

  • ResearchGate. Scheme 4-4: Saponification reaction performed to convert methyl ester.... Available from: [Link]

  • Bong, D., & Ghadiri, M. R. (2001). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Organic Letters, 3(16), 2509–2511. Available from: [Link]

  • Studylib. Enolate Alkylation Lab: Ester Saponification & Amide Formation. Available from: [Link]...

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During D-Alanyl-L-leucine Methyl Ester Coupling

Welcome to the technical support center. This guide is designed to provide in-depth, actionable advice for a common yet critical challenge in peptide synthesis: preventing the loss of stereochemical integrity during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed to provide in-depth, actionable advice for a common yet critical challenge in peptide synthesis: preventing the loss of stereochemical integrity during the coupling of D-Alanyl-L-leucine methyl ester. The formation of the undesired L-Alanyl-L-leucine methyl ester diastereomer can compromise the biological activity of your target molecule and introduce significant purification challenges. This resource offers a combination of foundational knowledge through FAQs and practical problem-solving via a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)
Q1: What exactly is racemization in the context of the D-Alanyl-L-leucine methyl ester coupling?

A1: In this specific reaction, you are coupling an N-protected D-Alanine to the free amine of L-leucine methyl ester. Racemization refers to the process where the activated D-Alanine loses its defined stereochemistry at the alpha-carbon (α-carbon). This results in the formation of not only your desired D-Alanyl-L-leucine methyl ester but also the unwanted diastereomer, L-Alanyl-L-leucine methyl ester. The L-leucine methyl ester component is not at risk of racemization during this step. The presence of this diastereomeric impurity can significantly alter the biological and physical properties of your final product.[1]

Q2: What is the primary chemical mechanism causing the racemization of D-Alanine during activation?

A2: The most prevalent mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs after the carboxylic acid of the N-protected D-Alanine is activated by a coupling reagent. The key issue is that the proton on the chiral α-carbon of the oxazolone ring is highly acidic. In the presence of a base, this proton can be easily abstracted, forming a planar, achiral enolate intermediate. When this intermediate is subsequently attacked by the amine of L-leucine methyl ester, it can be protonated from either side, leading to a mixture of both D- and L-Alanine-containing dipeptides.[1][2][3]

racemization_mechanism reactant reactant intermediate intermediate product product base_node base_node D_Ala N-Protected D-Alanine Activated Activated D-Alanine D_Ala->Activated + Coupling Reagent Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Planar) Oxazolone->Enolate + Base - H⁺ Enolate->Oxazolone + H⁺ p1 Enolate->p1 D_Product Desired Product (D-Ala-L-Leu-OMe) L_Product Diastereomer (L-Ala-L-Leu-OMe) p1->D_Product + L-Leu-OMe p1->L_Product + L-Leu-OMe p2

Caption: Mechanism of racemization via oxazolone formation.
Q3: Why is preventing racemization so critical for my final product?

A3: The biological activity of peptides is dictated by their precise three-dimensional structure, which is a direct consequence of the chirality of their constituent amino acids.[1][4] The introduction of an L-Alanine residue in place of a D-Alanine residue creates a different molecule with potentially:

  • Altered Biological Activity: The diastereomer may have significantly reduced, completely different, or even antagonistic biological effects compared to the desired peptide.

  • Purification Challenges: Diastereomers often have very similar physical properties, making them difficult to separate using standard chromatographic techniques like reverse-phase HPLC.[5] This can lead to a final product that is impure, compromising experimental results and regulatory approval in a drug development context.

  • Compromised Data Integrity: Using a diastereomerically impure compound in downstream assays can lead to misleading and irreproducible results.

Q4: Which experimental factors have the most significant impact on racemization during this coupling?

A4: Several factors must be carefully controlled to minimize racemization.[6][7] The most critical are:

  • Coupling Reagent & Additives: The choice of activating agent is paramount. Carbodiimides used alone are highly prone to causing racemization.[8][9]

  • Base: The strength and steric hindrance of the base used can dramatically accelerate racemization.[6][10]

  • Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired racemization, but often favor racemization disproportionately.[4][11]

  • Solvent: The polarity of the reaction solvent can influence the stability of the intermediates involved in racemization.[12]

  • Activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.[9][13]

Troubleshooting Guide
Issue: My final product analysis by chiral HPLC shows a significant peak corresponding to the L-Alanyl-L-leucine methyl ester diastereomer. How do I diagnose and fix this?

This is a common problem that indicates racemization has occurred during the coupling step. Follow this logical workflow to identify the cause and implement a solution.

troubleshooting_workflow problem problem question question solution solution start High Racemization Detected q_reagent Using carbodiimide (DIC/DCC) alone? start->q_reagent q_base Using a strong, non-hindered base (DIPEA/TEA)? q_reagent->q_base No s_reagent Solution: ALWAYS use an additive. Switch to DIC/Oxyma or DIC/HOAt. Consider using HATU as an alternative. q_reagent->s_reagent Yes q_temp Coupling at > RT or with uncontrolled exotherm? q_base->q_temp No s_base Solution: Switch to a weaker (NMM) or sterically hindered (2,4,6-Collidine) base. Use minimal necessary equivalents. q_base->s_base Yes q_time Long pre-activation time (>5 min)? q_temp->q_time No s_temp Solution: Perform coupling at 0°C. Use an ice bath to control temperature during reagent addition. q_temp->s_temp Yes end_node Re-run with optimized protocol. Verify by chiral HPLC. q_time->end_node No s_time Solution: Minimize pre-activation. Add carbodiimide to the amino acid/ additive mixture just before adding to the amine. q_time->s_time Yes s_reagent->q_base s_base->q_temp s_temp->q_time s_time->end_node

Caption: Troubleshooting workflow for racemization issues.
Step 1: Review Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor.[8] Using a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) without an additive is highly likely to cause significant racemization.[9] These reagents form a highly reactive O-acylisourea intermediate that rapidly cyclizes to the problematic oxazolone.[2]

  • Solution: Always use carbodiimides in combination with a racemization-suppressing additive.[14][15] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea to form a more stable active ester that is less prone to racemization.[10][16] HOAt and OxymaPure are generally more effective than HOBt.[6][10] Alternatively, consider switching to an onium salt reagent like HATU or HCTU, which are formulated to suppress racemization, though they should still be used under optimized conditions.[15]

Step 2: Evaluate Your Choice of Base

Bases are often required to neutralize salts (e.g., L-leucine methyl ester hydrochloride) or to facilitate the coupling reaction. However, the base is also the culprit that abstracts the α-proton from the oxazolone intermediate.[1]

  • Solution: The choice of base matters significantly.[6] Avoid strong, sterically unhindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) when possible.[13] Opt for a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[10][13] Use the minimum amount of base necessary for the reaction to proceed efficiently.

Step 3: Control Your Reaction Temperature

Higher temperatures accelerate all reaction rates, including the rate of proton abstraction and oxazolone formation.[7]

  • Solution: Perform the coupling reaction at a lower temperature. Start by running the reaction at 0°C in an ice bath. If the reaction is too slow, allow it to warm slowly to room temperature. Avoid any uncontrolled temperature increases that can occur when adding coupling reagents.

Step 4: Optimize Activation Time and Solvent

The longer the activated D-Alanine derivative exists in solution before it couples with L-leucine methyl ester, the more time it has to racemize.[9][13]

  • Solution: Minimize the pre-activation time. A best practice is to add the coupling reagent (e.g., DIC) to a solution of the N-protected D-Alanine and the additive (e.g., Oxyma) and immediately add this mixture to the L-leucine methyl ester solution. Do not let the activated amino acid stand for extended periods. Regarding solvents, polar aprotic solvents like DMF are standard. While solvent effects can be complex, ensuring all reagents are fully dissolved is critical; sometimes a mixture of DCM/DMF can be beneficial if solubility is an issue.[10][12]

Data & Protocols
Table 1: Impact of Coupling Systems on Racemization

The following table provides representative data on the percentage of diastereomer formation for the coupling of a protected amino acid using various common coupling systems.

Coupling ReagentAdditiveBaseTemp (°C)% Racemization (Diastereomer)
DICNoneDIPEA25High (>15%)
DICHOBtDIPEA25Moderate (2-5%)
DICOxymaPure NMM 0 Very Low (<0.5%)
HATUInternalDIPEA25Low (1-3%)
HATUInternal2,4,6-Collidine 0 Very Low (<1%)

Data is illustrative and compiled based on trends reported in peptide synthesis literature.[6][9][10][13] Actual values can vary based on specific substrates and conditions.

Protocol 1: Recommended Low-Racemization Coupling Protocol

This protocol utilizes DIC with OxymaPure and a mild base at 0°C to minimize racemization.

Materials:

  • N-protected D-Alanine (e.g., Boc-D-Ala-OH or Fmoc-D-Ala-OH)

  • L-leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.05 eq) to neutralize the hydrochloride salt. Stir for 5-10 minutes.

  • Activation Mixture: In a separate, dry flask, dissolve the N-protected D-Alanine (1.1 eq) and OxymaPure (1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Coupling: To the cooled solution from Step 3, add the activation mixture from Step 4. Immediately after, add DIC (1.1 eq) dropwise to the reaction flask.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Filter off any precipitated diisopropylurea. The filtrate can then be washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash chromatography. Analyze the purity and diastereomeric ratio of the final product using Protocol 2.

Protocol 2: Chiral HPLC Analysis of the Dipeptide Product

This protocol provides a general method for separating and quantifying the D-Ala-L-Leu and L-Ala-L-Leu diastereomers.

Instrumentation & Column:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. A crown ether-based column (e.g., Crownpak CR(+)) is often effective for dipeptides with a free N-terminus after deprotection.[17] Alternatively, amylose or cellulose-based columns can also be effective.[18][19]

Procedure:

  • Sample Preparation: If your dipeptide is N-protected (e.g., Boc), deprotect a small aliquot using standard conditions (e.g., TFA in DCM for Boc) to expose the N-terminal amine, which is often crucial for interaction with the chiral stationary phase.[17] Evaporate the cleavage reagents and re-dissolve the crude dipeptide in the mobile phase at a concentration of ~1 mg/mL.

  • Mobile Phase: The mobile phase is highly column-dependent. For crown ether columns, an acidic mobile phase (e.g., aqueous perchloric acid, pH 2.0) is typically used.[17] For amylose/cellulose columns, a mixture of a polar organic solvent (e.g., acetonitrile, methanol) and a buffer (e.g., ammonium acetate) is common.[18][19]

  • Method Development:

    • Start with an isocratic elution at a flow rate of 0.5 - 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength (e.g., 214 nm for the peptide bond).

    • Inject the sample and monitor the separation of the two diastereomers.

    • Optimize the mobile phase composition and temperature to achieve baseline separation (Resolution > 1.5).

  • Quantification: Integrate the peak areas of the desired D-Ala-L-Leu product and the L-Ala-L-Leu diastereomer. The percentage of racemization can be calculated as: % Racemization = [Area(L-Ala-L-Leu) / (Area(D-Ala-L-Leu) + Area(L-Ala-L-Leu))] * 100

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Communications Chemistry. [Link]

  • Gong, Q., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Gaus, H. J., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]

  • Bruno, F., et al. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. Peptide Science. [Link]

  • Fiveable. (2025, August 15). Racemization: Organic Chemistry Study Guide. Fiveable. [Link]

  • Hilton, M., & Armstrong, D. W. (1991). Evaluation of the Enantiomeric Separation of Dipeptides Using a Chiral Crown Ether LC Column. Journal of Liquid Chromatography. [Link]

  • Yang, R., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Del Secco, B., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Del Secco, B., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Mondal, S., & Tsubery, H. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Palasek, S. A., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science. [Link]

  • V. R. De, T. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation. [Link]

  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey’s Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group. [Link]

  • Ali, I., et al. (2015). Validated chiral high performance liquid chromatography separation method and simulation studies of dipeptides on amylose chiral column. Journal of Chromatography A. [Link]

  • Ali, I., et al. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. [Link]

Sources

Optimization

Troubleshooting poor solubility of D-Alanyl-L-leucine methyl ester hydrochloride

Welcome to the advanced troubleshooting guide for D-Alanyl-L-leucine methyl ester hydrochloride (D-Ala-L-Leu-OMe·HCl). This resource is designed for drug development professionals and analytical chemists to diagnose, und...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for D-Alanyl-L-leucine methyl ester hydrochloride (D-Ala-L-Leu-OMe·HCl). This resource is designed for drug development professionals and analytical chemists to diagnose, understand, and resolve complex solubility failures encountered during assay preparation.

The Molecular Profile: Causality of Insolubility

To troubleshoot a peptide's solubility, we must first analyze its physicochemical causality. D-Ala-L-Leu-OMe·HCl is a short dipeptide, which typically implies high aqueous solubility. However, its specific structural modifications create a highly sensitive hydrophobic/hydrophilic balance:

  • Hydrophobic Bulk: The L-Leucine residue possesses an isobutyl side chain, which is heavily lipophilic. Furthermore, the C-terminus is modified with a methyl ester (-OMe). This esterification removes the negative charge of the carboxylate group that would normally aid in aqueous solvation.

  • The Charge Switch: Because the C-terminus is blocked, the only source of polarity on this molecule is the N-terminal D-Alanine primary amine. As a hydrochloride salt, this amine is pre-protonated ( NH3+​ ), providing a net +1 charge[1].

  • The Failure Mode: The pKa of this N-terminal amine is approximately 8.0. If the peptide is introduced into a basic or neutral buffer (pH 7.4), the amine begins to deprotonate. The net charge drops to 0, rendering the entire molecule hydrophobic. This induces immediate electrostatic collapse and aggregation, visible as a cloudy suspension or gel[2].

Table 1: Physicochemical Properties & Solubility Impact
ParameterValue / CharacteristicImpact on Solubility Workflow
Molecular Weight ~252.74 g/mol Requires ~12.6 mg per mL for a 50 mM stock solution.
N-Terminal pKa ~8.0 - 8.5Determines the pH ceiling. Solutions must be kept at pH < 7.0 to maintain the +1 charge.
Hydrophobicity High (Leu + Methyl Ester)Drives aggregation in high ionic strength buffers (e.g., PBS) due to salting-out effects.
Net Charge (pH 4-6) +1Optimal state for aqueous solubility. Electrostatic repulsion prevents gelling.
Net Charge (pH > 8) 0Triggers immediate precipitation (isoelectric/uncharged state)[1].

Troubleshooting FAQs: Diagnosing Specific Failure Modes

Q1: I attempted to dissolve D-Ala-L-Leu-OMe·HCl directly in PBS (pH 7.4) at 50 mM, but it immediately formed a cloudy, milky suspension. Why did this happen, and how do I fix it? A: This is a classic pH and ionic strength failure. PBS has a pH of 7.4, which is dangerously close to the pKa of the N-terminal amine. A significant fraction of the dipeptide deprotonates, losing its solubility [3]. Additionally, the high ionic strength of PBS (phosphates and chlorides) induces a "salting-out" effect on the highly hydrophobic leucine residue. The Fix: Never dissolve this peptide directly in PBS. Pre-dissolve the peptide in sterile water or a mildly acidic solvent (e.g., 0.1% acetic acid) to secure the +1 charge, then slowly dilute it into your assay buffer just before use.

Q2: I need a highly concentrated stock (100 mM) for my assay. I tried using 100% anhydrous DMSO, but it formed a stubborn slurry. I thought hydrophobic peptides dissolve well in DMSO? A: While the uncharged peptide backbone is highly soluble in organic solvents, you are working with the hydrochloride salt form. HCl salts possess strong ionic crystal lattice energies. Anhydrous DMSO (a polar aprotic solvent) often struggles to break this ionic lattice without a protic catalyst[4]. The Fix: Add 5% to 10% (v/v) sterile water to your DMSO. The water acts as a protic bridge to solvate the chloride counterion, breaking the salt lattice and allowing the DMSO to solvate the hydrophobic dipeptide backbone.

Q3: My aqueous stock solution was crystal clear at room temperature, but after storing it at 4°C overnight, it formed a gel-like precipitate. Is the peptide degraded? A: It is highly unlikely to be degraded. Instead, it has undergone temperature-dependent hydrophobic aggregation. Leucine-rich peptides are notorious for forming intermolecular β -sheet-like structures or micelles at lower temperatures, where thermal kinetic energy is insufficient to keep the hydrophobic domains apart[5]. The Fix: Warm the vial gently in a 37°C water bath for 5-10 minutes and apply mild sonication[6]. The precipitate will redissolve. To prevent this, store stock solutions at -20°C (where they freeze completely into a solid matrix) rather than 4°C, and aliquot to avoid freeze-thaw cycles.

Solubility Decision Matrix

Use the following logical workflow to diagnose and correct solubility issues in real-time during your benchwork.

SolubilityTroubleshooting Start Start: Dissolving D-Ala-L-Leu-OMe·HCl CheckSolvent Target Solvent? Start->CheckSolvent Aqueous Aqueous Buffer / Water CheckSolvent->Aqueous Aqueous Organic Organic Solvent (DMSO/DMF) CheckSolvent->Organic Organic CheckpH Check pH of solution Aqueous->CheckpH CheckSalt HCl Salt Lattice Resistance? Organic->CheckSalt pHHigh pH > 7.0 (Basic/Neutral) CheckpH->pHHigh pHLow pH < 7.0 (Acidic) CheckpH->pHLow Precipitation Precipitation Risk High (Amine deprotonates) pHHigh->Precipitation DissolvedAq Clear Aqueous Solution pHLow->DissolvedAq AddAcid Add 0.1% Acetic Acid to lower pH Precipitation->AddAcid AddAcid->DissolvedAq SaltYes Cloudy/Gel in 100% Organic CheckSalt->SaltYes AddWater Add 5-10% v/v H2O to break lattice SaltYes->AddWater DissolvedOrg Clear Organic Stock AddWater->DissolvedOrg

Fig 1. Decision tree for troubleshooting D-Ala-L-Leu-OMe·HCl solubility based on solvent and pH.

Standard Operating Procedure (SOP): Self-Validating Dissolution Workflow

To ensure reproducibility and scientific integrity, follow this self-validating protocol for preparing a 50 mM stock solution. This system builds in diagnostic checks to prevent downstream assay failure.

Objective: Achieve a completely dissolved, stable 50 mM stock solution suitable for downstream dilution. Materials: D-Ala-L-Leu-OMe·HCl lyophilized powder, Sterile Ultra-Pure Water (UPW), 10% Acetic Acid (aq), pH indicator strips (pH 4-9 range).

  • Step 1: Thermal Equilibration

    • Action: Allow the sealed peptide vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: HCl salts are highly hygroscopic. Opening a cold vial introduces ambient condensation, which can degrade the ester bond via hydrolysis and artificially inflate the powder's mass, ruining your molarity calculations.

  • Step 2: The Protic Bridge Initiation

    • Action: For every 12.6 mg of peptide (approx. 50 µmol), add 100 µL of UPW. Vortex gently for 30 seconds.

    • Causality: The water acts as a protic bridge to solvate the chloride counterion, breaking the high-energy crystal lattice of the solid salt form [2].

  • Step 3: Bulk Solvation

    • Action: Add 800 µL of UPW (or your chosen primary solvent) to approach the final 1 mL volume. Sonicate in a water bath at room temperature for 2-3 minutes.

  • Step 4: Self-Validation Check (Critical Feedback Loop)

    • Action: Hold the vial against a dark background under bright light.

    • Condition A (Pass): The solution is crystal clear with no particulates. Proceed to Step 5.

    • Condition B (Fail): The solution is cloudy, milky, or contains floating gel-like strands.

      • Validation Loop: Spot 1 µL of the solution onto a pH indicator strip. If the pH is 6.5, the N-terminus is deprotonating. Add 10% Acetic Acid in 5 µL increments, vortexing after each addition, until the solution turns completely clear [1].

  • Step 5: Final Volume & Storage

    • Action: Adjust to the final 1.0 mL volume with UPW. Aliquot into single-use low-bind microcentrifuge tubes and store immediately at -20°C.

References

  • JPT Peptide Technologies. Peptide Solubilization: Guidelines for Peptide Solubility.[4][6] URL:[Link]

  • Protide Health. Peptide Gelling & Clouding Guide: Solubility Solutions.[2] URL:[Link]

  • RSC Advances. Melting properties of peptides and their solubility in water.[5] URL:[Link]

Sources

Troubleshooting

Technical Support Guide: Optimizing Hydrolysis of D-Ala-L-Leu Methyl Ester

Prepared by: The Applications Science Team Welcome to the technical support center for peptide and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Applications Science Team

Welcome to the technical support center for peptide and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the hydrolysis of D-Ala-L-Leu methyl ester. As Senior Application Scientists, our goal is to move beyond simple instructions and explain the fundamental causality behind experimental choices, ensuring your success through a scientifically grounded approach.

Overview: The Challenge of Selective Hydrolysis

The deprotection of a C-terminal methyl ester to its corresponding carboxylic acid is a critical step in peptide synthesis. While seemingly straightforward, the hydrolysis of a dipeptide ester like D-Ala-L-Leu methyl ester presents a classic optimization challenge. The goal is to achieve complete and efficient conversion while navigating a narrow experimental window to avoid two primary side reactions: racemization at the L-leucine chiral center and cleavage of the internal D-Ala-L-Leu amide bond. This guide is designed to help you master this delicate balance.

Part 1: Troubleshooting & FAQs

This section addresses the most common issues encountered during the hydrolysis of D-Ala-L-Leu methyl ester in a direct question-and-answer format.

Q1: My hydrolysis reaction is stalled or incomplete. What are the likely causes and how can I fix it?

A1: Incomplete conversion is a frequent issue, often stemming from suboptimal reaction conditions. The primary factors to investigate are reagent stoichiometry, solubility, and temperature.

  • Insufficient Base: Saponification is a bimolecular reaction; its rate depends on the concentration of both the ester and the hydroxide ions. Ensure you are using at least 1.1 to 1.5 molar equivalents of your base (e.g., LiOH, NaOH) to drive the reaction to completion. For sterically hindered or less reactive esters, a larger excess may be required.[1][2]

  • Poor Solubility: The dipeptide ester may have limited solubility in a purely aqueous solution. The reaction mixture must be homogenous for efficient hydrolysis. Using a co-solvent like Tetrahydrofuran (THF), Methanol (MeOH), or Dioxane is standard practice to solubilize the ester.[2][3] A common starting point is a 1:1 to 3:1 mixture of organic solvent to aqueous base.

  • Low Temperature: While lower temperatures are used to minimize side reactions, they also slow down the rate of the desired hydrolysis. If the reaction is clean but slow, a modest increase in temperature (e.g., from 0 °C to room temperature) can significantly improve the rate.

Troubleshooting Workflow: Incomplete Hydrolysis

Below is a systematic workflow to diagnose and resolve low conversion issues.

G cluster_0 Diagnosis cluster_1 Corrective Actions Start Incomplete Reaction (Confirmed by HPLC/TLC) CheckBase Check Base Stoichiometry (>1.1 eq?) Start->CheckBase CheckSol Is Reaction Homogenous? CheckBase->CheckSol Yes AddBase Increase Base to 1.5-2.0 eq. CheckBase->AddBase No CheckTemp Review Reaction Temperature CheckSol->CheckTemp Yes AddSol Increase Co-Solvent Ratio (e.g., THF:H2O from 1:1 to 2:1) CheckSol->AddSol No IncTemp Increase Temperature Incrementally (e.g., 0°C -> 25°C) CheckTemp->IncTemp Yes, reaction is clean ConsiderEnzyme Switch to Enzymatic Hydrolysis (See Protocol 3.2) CheckTemp->ConsiderEnzyme No, side reactions appear at higher temp

Figure 1. Diagnostic workflow for incomplete hydrolysis.
Q2: How can I prevent racemization of the L-Leucine residue during hydrolysis?

A2: This is the most critical challenge. Racemization of the C-terminal amino acid ester under basic conditions is a known risk, often proceeding through the formation of an oxazolone intermediate or direct deprotonation/reprotonation of the α-carbon.[4][5][6]

Key Mitigation Strategies:

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH). The smaller lithium cation can chelate with the tetrahedral intermediate, potentially stabilizing it and reducing the propensity for side reactions.

  • Temperature Control: Conduct the hydrolysis at the lowest practical temperature (e.g., -10 °C to 5 °C). The activation energy for racemization is often higher than that for hydrolysis, meaning lower temperatures disproportionately suppress the undesired side reaction.

  • Reaction Time: Monitor the reaction closely by HPLC or TLC and quench it immediately upon completion. Prolonged exposure to basic conditions significantly increases the risk of racemization.[4]

  • Enzymatic Hydrolysis: The ultimate solution for preventing racemization is to use an enzymatic approach. Enzymes like porcine liver esterase or specific proteases operate under mild, near-neutral pH conditions where the risk of chemically-induced racemization is virtually eliminated. This method offers high stereoselectivity, preserving the integrity of chiral centers.

Q3: I'm observing significant byproducts. How do I know if it's peptide bond cleavage, and how can I stop it?

A3: The amide bond of the dipeptide is susceptible to hydrolysis under harsh basic or acidic conditions.[1] If you observe peaks in your HPLC or MS analysis corresponding to the free amino acids (D-Alanine and L-Leucine), peptide bond cleavage is occurring.

Prevention is key:

  • Avoid Harsh Conditions: This side reaction is exacerbated by high concentrations of base, elevated temperatures, and extended reaction times—the very same conditions that can also promote racemization. Saponification of larger peptides is particularly difficult and requires harsher conditions, which increases the likelihood of side reactions.[1]

  • Milder Reagents: Use the minimum effective amount of base (e.g., 1.1 eq LiOH) and maintain low temperatures.

  • Solvent Choice: The use of organic co-solvents (THF, dioxane) is generally beneficial. In highly aqueous environments with excess hydroxide, the rate of amide hydrolysis can increase.

  • Switch to Enzymatic Methods: As with racemization, enzymatic hydrolysis is an excellent alternative. Many esterases and lipases show high selectivity for the ester bond with minimal to no proteolytic (amide-cleaving) activity under optimized conditions.[7]

Part 2: Key Experimental Protocols

Protocol 2.1: Optimized Chemical Hydrolysis (Saponification)

This protocol is designed to balance reaction rate with the minimization of racemization and peptide cleavage.

  • Dissolution: Dissolve D-Ala-L-Leu methyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v) to a final concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

  • Base Addition: Prepare a 1.0 M stock solution of lithium hydroxide (LiOH). Add 1.1 equivalents of the LiOH solution dropwise to the cooled ester solution over 5-10 minutes.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes using HPLC or TLC. For TLC, use a mobile phase that gives good separation between the more non-polar starting ester and the more polar product acid (e.g., 10% Methanol in Dichloromethane with 0.5% Acetic Acid). The product will have a lower Rf.

  • Quenching: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding 1.5 equivalents of a weak acid, such as 1 M aqueous ammonium chloride (NH₄Cl), or by carefully acidifying to ~pH 6 with cold 1 N HCl.

  • Work-up:

    • Remove the THF under reduced pressure (rotary evaporation).

    • The remaining aqueous solution can be washed with a non-polar solvent like ethyl acetate to remove any unreacted ester or non-polar impurities.

    • The aqueous layer containing the lithium salt of the product can then be acidified to pH 3-4 with cold 1 N HCl to precipitate the free carboxylic acid.

  • Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, D-Ala-L-Leu.

  • Purity Analysis: Confirm purity and identity via HPLC, MS, and NMR. Assess stereochemical purity using a chiral HPLC method.

Protocol 2.2: Enzymatic Hydrolysis

This method is highly recommended when stereochemical integrity is paramount. Porcine Liver Esterase (PLE) is a good starting point due to its broad substrate specificity.

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.5.

  • Substrate Solution: Dissolve the D-Ala-L-Leu methyl ester in a minimal amount of a water-miscible organic co-solvent like DMSO or acetonitrile (final co-solvent concentration should not exceed 10-20% v/v to avoid denaturing the enzyme). Add this solution to the phosphate buffer to a final substrate concentration of 10-50 mM.

  • Enzyme Addition: Add Porcine Liver Esterase (or another suitable hydrolase) to the reaction mixture. The optimal enzyme loading must be determined empirically, but a starting point is 100-500 units of activity per mmol of substrate.

  • Reaction: Stir the mixture gently at room temperature (25-30 °C).

  • Monitoring: Monitor the reaction by HPLC. The rate of enzymatic reactions can vary widely.

  • Work-up: Once the reaction is complete, the enzyme can be removed by several methods, such as ultrafiltration or by precipitating it with an organic solvent (e.g., cold acetonitrile) followed by centrifugation.

  • Isolation: After enzyme removal, acidify the aqueous solution to pH 3-4 and extract the product as described in Protocol 2.1 (Step 7).

Protocol 2.3: HPLC Method for Reaction Monitoring

This general-purpose Reverse-Phase HPLC method can be used to track the disappearance of the starting material and the appearance of the product.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Injection Vol. 10 µL
Note The ester (starting material) will have a longer retention time than the more polar carboxylic acid (product).

Part 3: Data Summary and Pathway Visualization

Table 1: Comparison of Hydrolysis Methods
FeatureChemical Hydrolysis (Optimized Saponification)Enzymatic Hydrolysis
Reagents LiOH, NaOH, KOH in H₂O/Organic Co-solventEsterase, Lipase, or Protease in aqueous buffer
pH Highly Basic (>12)Near-Neutral (pH 7-8)
Temperature Low (0 °C to 25 °C)Ambient (25 °C to 40 °C)
Racemization Risk Moderate to High; dependent on conditions.[4]Extremely Low.[8]
Peptide Cleavage Possible, especially with excess base or heat.[1]Low; enzyme-dependent. Requires screening for esterolytic vs. proteolytic activity.
Pros Inexpensive, fast, broadly applicable.High selectivity, mild conditions, preserves chirality.
Cons Risk of side reactions, requires careful control.Higher cost, enzyme-specific, may require optimization of co-solvents.
Hydrolysis Pathways Overview

The following diagram illustrates the primary reaction pathways and potential side reactions discussed in this guide.

G cluster_chemical Chemical Hydrolysis (Saponification) cluster_enzymatic Enzymatic Hydrolysis SM_C D-Ala-L-Leu-OMe Prod_C D-Ala-L-Leu-OH (Desired Product) SM_C->Prod_C OH⁻, H₂O/THF (Desired Path) Rac_C D-Ala-D/L-Leu-OH (Racemized Product) SM_C->Rac_C Harsh Conditions (Excess Base, Heat) Cleave_C D-Ala + L-Leu (Cleavage Products) Prod_C->Cleave_C Harsh Conditions SM_E D-Ala-L-Leu-OMe Prod_E D-Ala-L-Leu-OH (Desired Product) SM_E->Prod_E Esterase, pH 7.5 Buffer (Highly Selective)

Figure 2. Comparison of chemical and enzymatic hydrolysis pathways.
References
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry.
  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society.
  • Gotor, V., et al. (2000). Hydrolysis of Dipeptide N-Heptyl Esters with Newlase F.
  • Smith, G. G., & Reddy, G. V. (1989). Model studies of competing hydrolysis and epimerization of some tetrapeptides of interest in amino acid racemization studies in geochronology. Journal of the American Chemical Society.
  • Buller, A. R., & Townsend, C. A. (2016). Evaluation of the Ser-His Dipeptide, a Putative Catalyst of Amide and Ester Hydrolysis. Organic Letters.
  • Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptide Research.
  • Rutjes, F. P. J. T., et al. (2012). Papain-Specific Activating Esters in Aqueous Dipeptide Synthesis. European Journal of Organic Chemistry.
  • Andersson, C., & Sandström, C. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids.
  • Liberek, B. (1963).
  • Wünsch, E. (Ed.). (2002). Synthesis of Peptides and Peptidomimetics, Volume 2. Houben-Weyl Methods of Organic Chemistry.
  • Schwarz, A., et al. (1992). A two-step enzymatic synthesis of dipeptides. Biotechnology and Bioengineering.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Reddit r/Chempros. (2023). Why are my ester hydrolysis not working.
  • Vézina-Dawod, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.
  • Clark, J. (2004). Hydrolysing Esters. Chemguide.
  • University of Calgary. (n.d.). Hydrolysis of Esters.

Sources

Optimization

Ideal storage conditions to prevent degradation of D-Ala-L-Leu-OMe HCl

A Guide to Ensuring Stability and Experimental Success Welcome to the technical support guide for D-Ala-L-Leu-OMe HCl (D-Alanyl-L-Leucine methyl ester hydrochloride). As Senior Application Scientists, we understand that...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the technical support guide for D-Ala-L-Leu-OMe HCl (D-Alanyl-L-Leucine methyl ester hydrochloride). As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the factors affecting the stability of this dipeptide ester and to offer clear, actionable protocols to prevent its degradation.

Part 1: Frequently Asked Questions (FAQs) - Core Storage & Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of D-Ala-L-Leu-OMe HCl.

Q1: What are the ideal long-term storage conditions for solid, lyophilized D-Ala-L-Leu-OMe HCl?

For maximum long-term stability, the lyophilized powder should be stored at -20°C or, preferably, -80°C .[1][2] Storage should be in a tightly sealed container within a desiccator to minimize exposure to moisture.[1][3][4] Protecting the compound from light is also a crucial practice to prevent potential photodegradation.[1][5][6]

Q2: I've just received a vial of D-Ala-L-Leu-OMe HCl. What is the first thing I should do?

Before opening the vial for the first time, it is critical to allow the container to equilibrate to room temperature in a desiccator .[2][3][4][7] This process can take 30-60 minutes and is essential to prevent atmospheric moisture from condensing on the cold peptide powder, which would significantly compromise its long-term stability.[3]

Q3: Is D-Ala-L-Leu-OMe HCl sensitive to moisture?

Yes. As a hydrochloride salt, the compound is likely hygroscopic, meaning it can readily absorb moisture from the air.[8][9] Moisture is a primary catalyst for the degradation of peptides and esters, primarily through hydrolysis.[1] Therefore, maintaining a dry environment during storage and handling is non-negotiable.

Q4: How long can I expect the solid peptide to remain stable under ideal conditions?

When stored as a lyophilized powder in a desiccator at -20°C or below, peptides can be stable for months to several years.[2][4] For optimal preservation over extended periods (multiple years), storage at -80°C is the recommended standard.[2]

Q5: What are the main chemical risks to the integrity of D-Ala-L-Leu-OMe HCl?

The two primary degradation pathways of concern are:

  • Hydrolysis of the methyl ester: The C-terminal methyl ester is susceptible to cleavage, yielding the free acid form (D-Ala-L-Leu). This reaction is accelerated by moisture and basic pH conditions.

  • Hydrolysis of the amide (peptide) bond: The peptide bond between D-Alanine and L-Leucine can be cleaved, especially under strongly acidic or basic conditions, breaking the dipeptide into its constituent amino acid derivatives.[10][11]

Part 2: In-Depth Technical Guide - The Science of Stability

Understanding the chemical vulnerabilities of D-Ala-L-Leu-OMe HCl is key to preventing its degradation.

Chemical Profile and Inherent Instabilities

The structure of D-Ala-L-Leu-OMe HCl contains specific functional groups that are susceptible to degradation. Understanding these vulnerabilities allows for the rational design of storage and handling protocols.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O₃ · HCl[12]
Appearance White to off-white solid/powder[5][13][14]
Key Functional Groups Amide (Peptide) Bond, Methyl Ester, Hydrochloride SaltN/A
Primary Vulnerabilities Hydrolysis, Hygroscopicity[1][9][10]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[5][6][15]
Primary Degradation Pathways

The degradation of D-Ala-L-Leu-OMe HCl is primarily driven by hydrolysis. The presence of water can lead to two distinct cleavage events that compromise the integrity of the molecule.

cluster_main D-Ala-L-Leu-OMe HCl Degradation cluster_pathways cluster_products Compound D-Ala-L-Leu-OMe HCl (Intact Molecule) Hydrolysis_Ester Ester Hydrolysis (Catalyzed by H₂O, pH extremes) Compound->Hydrolysis_Ester Pathway 1 Hydrolysis_Amide Amide Hydrolysis (Catalyzed by H₂O, strong acid/base) Compound->Hydrolysis_Amide Pathway 2 Product_Ester D-Ala-L-Leu (Free Acid) + Methanol Hydrolysis_Ester->Product_Ester Product_Amide D-Ala + L-Leu-OMe Hydrolysis_Amide->Product_Amide

Caption: Primary hydrolytic degradation pathways for D-Ala-L-Leu-OMe HCl.

Part 3: Protocols and Practical Workflows

Follow these validated procedures to ensure the long-term stability and integrity of your compound.

Protocol 1: Recommended Handling and Storage of Lyophilized Powder

This protocol covers the essential steps from receiving the vial to its proper storage after dispensing.

Materials:

  • Vial of D-Ala-L-Leu-OMe HCl

  • Laboratory desiccator (containing active desiccant)

  • Spatula

  • Analytical balance

  • Inert gas (dry nitrogen or argon)

  • Parafilm or other sealing tape

Procedure:

  • Equilibration: Upon receipt, place the sealed vial inside a laboratory desiccator at room temperature. Allow it to warm up for at least 30-60 minutes. Do not open a cold vial. [3][7]

  • Dispensing: Once equilibrated, quickly open the vial in an environment with low humidity (if possible). Weigh the desired amount of powder using a clean spatula. Minimize the time the vial is open to the atmosphere.

  • Inert Gas Purge: After dispensing, gently purge the vial headspace with a stream of dry, inert gas like nitrogen or argon.[3] This displaces moist air and oxygen, further protecting the remaining compound.

  • Resealing: Tightly close the vial cap. For added security, wrap the cap-vial interface with parafilm to ensure an airtight seal.

  • Return to Storage: Immediately return the sealed vial to its designated cold storage location (-20°C or -80°C), preferably within a desiccator.[4]

Workflow: From Receipt to Experiment

This diagram outlines the critical decision points and handling steps for the lifecycle of the compound in your lab.

Receive Receive Compound Equilibrate Equilibrate Vial in Desiccator Receive->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Store_Solid Re-seal & Store Solid (-20°C / -80°C) Weigh->Store_Solid If solid remains Dissolve Dissolve in Sterile Buffer (pH 5-6) Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Solution Store Aliquots (-20°C / -80°C) Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use Thaw one aliquot

Caption: Recommended laboratory workflow for D-Ala-L-Leu-OMe HCl.

Protocol 2: Preparation and Storage of Stock Solutions

Peptides in solution are significantly less stable than in their lyophilized form.[7] Proper preparation and storage are critical.

Procedure:

  • Solvent Selection: Use sterile, nuclease-free buffers. A slightly acidic pH of 5-6 is often optimal for peptide stability in solution.[7] If your peptide is basic, dissolving in a dilute acidic buffer may aid solubility.[4]

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher) rather than a working dilution. This stock can be diluted to the final concentration immediately before the experiment.

  • Aliquotting: Immediately after preparation and ensuring complete dissolution, aliquot the stock solution into single-use, low-protein-binding tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Flash-freeze the aliquots and store them at -20°C or, for longer-term storage, at -80°C.[1][7]

  • Crucial Do Not's:

    • Avoid repeated freeze-thaw cycles , as this is highly detrimental to peptide integrity.[1][7]

    • Do not use a frost-free freezer for storage, as their temperature fluctuations during defrost cycles can damage the peptide.[7]

TemperatureFormRecommended Max Duration
Room TemperatureSolidDays to Weeks[3][7]
4°CSolidWeeks to Months (Short-term)
4°CSolutionDays (Not Recommended)[2]
-20°CSolidMonths to Years[2][4]
-20°CSolutionWeeks to Months (aliquotted)[2][7]
-80°CSolidSeveral Years (Optimal)[2]
-80°CSolutionMonths (aliquotted)[16]

Part 4: Troubleshooting Guide

Even with careful procedures, issues can arise. This section provides solutions to common problems.

Q: My D-Ala-L-Leu-OMe HCl powder appears clumpy or discolored. What should I do?

A: This may be a sign of moisture absorption or degradation. The compound should be a fine, white powder.[14] If the appearance is compromised, its purity should be verified before use. We recommend analyzing a small, dissolved sample via High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess its integrity.[17][18]

Q: The compound is difficult to dissolve. What are my options?

A: If the peptide does not readily dissolve in your chosen sterile buffer, consider the following, in order:

  • Sonication: A brief period in a bath sonicator can help break up aggregates and improve the rate of dissolution.[7]

  • pH Adjustment: The net charge of the peptide influences its solubility. As this is a basic dipeptide derivative, using a dilute acidic solution (e.g., 0.1% acetic acid) may improve solubility before diluting into your final buffer.[7]

  • Organic Solvents (Use with Caution): If compatible with your downstream application, adding a small percentage of solvents like acetonitrile or DMSO can aid in dissolving highly hydrophobic peptides.[7] However, solutions containing DMSO should not be stored long-term.[4]

Q: How can I quantitatively assess the stability of my stored D-Ala-L-Leu-OMe HCl?

A: Establishing a stability-indicating analytical method is the gold standard.[10][19] The most common and effective technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector (e.g., at 210-220 nm for the peptide bond).[10][17]

  • Procedure:

    • Develop an HPLC method that cleanly separates the parent D-Ala-L-Leu-OMe HCl peak from potential degradation products (like the free acid D-Ala-L-Leu).

    • Inject a freshly prepared standard solution to establish a baseline chromatogram and retention time.

    • Dissolve and inject a sample from your stored material.

    • Compare the chromatograms. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. The purity can be calculated based on the relative peak areas.

References
  • Peptide Handling, dissolution & Storage. National Institute for Biological Standards and Control (NIBSC). [Link]

  • How to Store Peptides | Best Practices for Researchers. GenScript. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Scientific Research and Analysis. [Link]

  • Storage and Handling of Peptides. AAPPTEC. [Link]

  • Stability-indicating methods for peptide drug analysis. Ambiopharm. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]

  • What is a stability indicating method?. Ambiopharm. [Link]

  • How do you handle hygroscopic salts?. HepatoChem. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Handling technique for highly hygroscopic sample. YouTube. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ACS Publications. [Link]

  • L-Leucine methyl ester hydrochloride SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Which salt form should I choose for my peptide?. AmbioPharm. [Link]

  • Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry. [Link]

  • L-leucine degradation I. PubChem. [Link]

  • D-Ala-Leu. PubChem. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. ResearchGate. [Link]

  • Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]

  • The leucine degradation pathway and examples of bacterial degradation... ResearchGate. [Link]

  • Amino acid methyl ester hydrochloride preparation.
  • Decomposition pathways of alanine, valine, leucine, and isoleucine. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of Dipeptide Stereoisomers: D-Alanyl-L-leucine Methyl Ester vs. L-Alanyl-L-leucine Methyl Ester

For researchers, scientists, and drug development professionals, the stereochemical configuration of a peptide is a critical determinant of its biological activity, conformational structure, and, crucially, its stability...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical configuration of a peptide is a critical determinant of its biological activity, conformational structure, and, crucially, its stability. The substitution of a single L-amino acid with its D-enantiomer can dramatically alter a peptide's susceptibility to degradation, thereby influencing its pharmacokinetic profile and therapeutic potential. This guide provides an in-depth technical comparison of the stability of two diastereomeric dipeptides: D-Alanyl-L-leucine methyl ester and L-Alanyl-L-leucine methyl ester. We will explore the fundamental principles governing their differential stability and provide robust experimental protocols for their evaluation.

The Stereochemical Imperative: Why Chirality Dictates Stability

The fundamental difference between D-Alanyl-L-leucine methyl ester and L-Alanyl-L-leucine methyl ester lies in the chirality of the N-terminal alanine residue. This seemingly minor alteration has profound implications for the molecule's stability, primarily through two mechanisms: enzymatic degradation and chemical hydrolysis.

Enzymatic Stability: The most significant factor differentiating the two isomers is their susceptibility to proteolysis. Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity. They have evolved to recognize and bind to substrates composed of L-amino acids, the ubiquitous building blocks of proteins in most living organisms. The active sites of these enzymes are chiral environments, and the introduction of a D-amino acid disrupts the precise lock-and-key fit required for efficient catalysis.[1][2] Consequently, peptide bonds adjacent to a D-amino acid are poor substrates for common proteases, rendering the peptide significantly more resistant to enzymatic degradation.[1][2][3][4] This enhanced stability is a key strategy employed in peptide drug design to extend in vivo half-life.[4]

Chemical Stability: While enzymatic degradation is the primary differentiator, the chemical stability of the peptide backbone and the C-terminal methyl ester can also be influenced by stereochemistry, albeit to a lesser extent. The main chemical degradation pathways for these dipeptides include hydrolysis of the amide bond and the ester bond.[5][6] These reactions can be catalyzed by acid or base. While the intrinsic reactivity of the bonds is identical, the overall conformation of the dipeptide, influenced by the stereochemistry of the alanine residue, can subtly affect the accessibility of these bonds to attacking nucleophiles like water or hydroxide ions.[7][8]

Experimental Design for Stability Assessment

To quantitatively compare the stability of D-Alanyl-L-leucine methyl ester and L-Alanyl-L-leucine methyl ester, a series of well-controlled experiments are necessary. The following protocols are designed to provide a comprehensive stability profile.

Materials and Equipment
  • D-Alanyl-L-leucine methyl ester (high purity)

  • L-Alanyl-L-leucine methyl ester (high purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

  • Trypsin (or other relevant protease)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification[10][11]

  • pH meter

  • Incubator

Experimental Workflow

The overall workflow for assessing the stability of the two dipeptide methyl esters is depicted below.

G cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_d Prepare D-Ala-L-Leu-OMe Stock cond1 pH 7.4 Buffer (Chemical Stability) prep_d->cond1 Incubate at 37°C cond2 Acidic Buffer (e.g., pH 2) prep_d->cond2 Incubate at 37°C cond3 Basic Buffer (e.g., pH 10) prep_d->cond3 Incubate at 37°C cond4 pH 7.4 Buffer + Trypsin (Enzymatic Stability) prep_d->cond4 Incubate at 37°C prep_l Prepare L-Ala-L-Leu-OMe Stock prep_l->cond1 Incubate at 37°C prep_l->cond2 Incubate at 37°C prep_l->cond3 Incubate at 37°C prep_l->cond4 Incubate at 37°C sampling Time-Point Sampling (t=0, 1, 2, 4, 8, 24h) cond1->sampling cond2->sampling cond3->sampling cond4->sampling hplc RP-HPLC Analysis (Quantification) sampling->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms Confirm Peaks data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for comparative stability analysis.

Detailed Protocols

Protocol 1: Enzymatic Stability Assay

  • Prepare Solutions: Dissolve each dipeptide ester in PBS (pH 7.4) to a final concentration of 1 mg/mL. Prepare a stock solution of trypsin in PBS at 1 mg/mL.

  • Incubation: To separate vials containing the dipeptide solutions, add trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w). A control for each dipeptide without enzyme should also be run in parallel to account for any chemical hydrolysis. Incubate all samples at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vial.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile. This will denature the trypsin and prepare the sample for analysis.

  • Analysis: Analyze the samples by RP-HPLC to quantify the remaining parent dipeptide.[9]

Protocol 2: Chemical Stability Assay (pH Dependence)

  • Prepare Buffers: Prepare a series of buffers at different pH values, for example, pH 2 (0.01 M HCl), pH 7.4 (PBS), and pH 10 (0.01 M NaOH).

  • Incubation: Dissolve each dipeptide ester in each of the prepared buffers to a final concentration of 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-Point Sampling: At specified time points, withdraw an aliquot from each solution.

  • Neutralize and Analyze: Neutralize the acidic and basic samples before injection if necessary for column stability. Analyze the samples by RP-HPLC to quantify the remaining parent dipeptide.

Expected Results and Data Interpretation

The stability of the dipeptides can be compared by plotting the percentage of the remaining intact dipeptide against time. The data can be fitted to a kinetic model (e.g., first-order decay) to determine the degradation rate constant (k) and half-life (t½) under each condition.

Quantitative Data Summary

The following table summarizes hypothetical but expected results from the stability studies:

ConditionDipeptideHalf-life (t½) in hoursPrimary Degradation Products
Enzymatic (Trypsin) L-Alanyl-L-leucine methyl ester~2L-Alanine, L-Leucine methyl ester
D-Alanyl-L-leucine methyl ester> 48Minimal degradation
Chemical (pH 10) L-Alanyl-L-leucine methyl ester~12L-Alanyl-L-leucine, Methanol
D-Alanyl-L-leucine methyl ester~12D-Alanyl-L-leucine, Methanol
Chemical (pH 2) L-Alanyl-L-leucine methyl ester~24L-Alanine, L-Leucine methyl ester
D-Alanyl-L-leucine methyl ester~24D-Alanine, L-Leucine methyl ester
Analysis of Degradation Pathways

The primary degradation pathways for these dipeptides are enzymatic cleavage and chemical hydrolysis of the ester and amide bonds.

G cluster_L L-Alanyl-L-leucine methyl ester cluster_D D-Alanyl-L-leucine methyl ester cluster_products Degradation Products L_dipeptide L-Ala-L-Leu-OMe L_products L-Ala + L-Leu-OMe L_dipeptide->L_products Enzymatic Cleavage (Fast) ester_hydrolysis Ala-Leu (acid) + MeOH L_dipeptide->ester_hydrolysis Base-Catalyzed Ester Hydrolysis D_dipeptide D-Ala-L-Leu-OMe D_dipeptide->ester_hydrolysis Base-Catalyzed Ester Hydrolysis no_D_degradation Resistant to Cleavage D_dipeptide->no_D_degradation Enzymatic Cleavage (Very Slow)

Caption: Comparative degradation pathways.

Enzymatic Degradation: As anticipated, L-Alanyl-L-leucine methyl ester is expected to be rapidly degraded by proteases like trypsin, which can cleave the peptide bond. In contrast, D-Alanyl-L-leucine methyl ester will exhibit significantly enhanced stability due to the presence of the D-alanine residue at the N-terminus, which sterically hinders recognition and cleavage by the enzyme.[1][12]

Chemical Hydrolysis:

  • Base-Catalyzed Ester Hydrolysis: Under basic conditions (e.g., pH 10), the primary degradation pathway for both diastereomers is the hydrolysis of the C-terminal methyl ester to yield the corresponding dipeptide carboxylic acid and methanol.[13][14] The rates of this reaction are expected to be very similar for both compounds as the stereochemistry of the distant alanine residue has a negligible effect on the reactivity of the ester group.

  • Acid-Catalyzed Amide Hydrolysis: Under strongly acidic conditions (e.g., pH 2), hydrolysis of the amide bond becomes more prominent, leading to the formation of the constituent amino acids (or their esters).[5][6] Again, the rates are expected to be comparable for both isomers as this is a chemical process not dependent on chiral recognition.

Conclusion and Practical Implications

The stereochemistry at the N-terminus of alanyl-leucine methyl ester is the single most important determinant of its stability in a biological context.

  • D-Alanyl-L-leucine methyl ester exhibits superior stability against enzymatic degradation, making it a more suitable candidate for applications where prolonged biological half-life is required, such as in the development of peptide-based therapeutics.[2][4]

  • L-Alanyl-L-leucine methyl ester , being composed of naturally occurring L-amino acids, is readily metabolized. This can be advantageous for applications where rapid clearance is desired or for use as a readily available building block in solid-phase peptide synthesis where protecting groups would be used anyway.

This guide underscores the critical importance of stereochemical considerations in peptide design and development. By understanding the principles of enzymatic and chemical stability, and by employing the robust analytical methodologies outlined herein, researchers can make informed decisions in the selection and application of peptide stereoisomers for their specific research and therapeutic goals.

References

  • ACS Publications. (2024). Peptide Stereochemistry Effects from pKa-Shift to Gold Nanoparticle Templating in a Supramolecular Hydrogel. ACS Nano.
  • MDPI. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.
  • PubMed. (2025).
  • PubMed. (2002).
  • ChemRxiv. (2023).
  • PMC. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
  • Journal of Inorganic Biochemistry. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • PMC. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
  • Vydac. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Almac Group. (n.d.).
  • PMC. (n.d.). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma.
  • PMC. (n.d.). Strategies for Improving Peptide Stability and Delivery.

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Comparative

Analytical Comparison Guide: NMR Spectra Validation of D-Alanyl-L-leucine Methyl Ester Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Introduction In peptide synthesis and drug development, the dipeptide derivative D-Alanyl-L-leucine met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Introduction

In peptide synthesis and drug development, the dipeptide derivative D-Alanyl-L-leucine methyl ester hydrochloride (D-Ala-L-Leu-OMe·HCl) serves as a critical chiral building block. Validating its structural identity and diastereomeric purity is non-negotiable before downstream coupling. As a Senior Application Scientist, I approach peptide validation not merely as a checklist, but as a mechanistic verification of molecular integrity.

The most robust, self-validating analytical tool at our disposal is Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike mass spectrometry, which primarily confirms molecular weight, NMR elucidates the exact atomic connectivity and spatial arrangement, ensuring that no racemization occurred during synthesis. This guide objectively compares the performance of traditional High-Field NMR against emerging Benchtop NMR platforms for the routine validation of D-Ala-L-Leu-OMe·HCl, providing actionable methodologies and expected experimental data.

The Causality of Experimental Design in Peptide NMR

Every parameter in an NMR experiment must be chosen with deliberate intent to create a self-validating system:

  • Solvent Selection (DMSO-d6 vs. CDCl3): For dipeptide hydrochlorides, DMSO-d6 is the solvent of choice. It disrupts intermolecular hydrogen bonding and slows the chemical exchange of the amide (-NH) and ammonium (-NH3+) protons. This allows these critical protons to appear as distinct, integrable signals (e.g., a doublet for the Leucine NH), which are essential for confirming the peptide bond via 2D COSY or HMBC correlations.

  • Internal Self-Validation (qNMR Principles): NMR is inherently quantitative. By setting the integration of the unambiguous methyl ester singlet (-OCH3) to exactly 3.00, the integrals of all other protons (e.g., the two alpha-protons) must mathematically align with the theoretical proton count. A deviation indicates either an impurity or a structural anomaly, making .

Comparative Platform Analysis: High-Field vs. Benchtop NMR

Historically, peptide validation required expensive superconducting high-field magnets (400–600 MHz). However, recent advancements have introduced cryogen-free benchtop NMR systems (60–100 MHz) that utilize permanent magnets (; ). How do these platforms compare when validating a molecule like D-Ala-L-Leu-OMe·HCl?

Table 1: Performance Comparison for Dipeptide Validation

ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on D-Ala-L-Leu-OMe·HCl Validation
Spectral Resolution Ultra-high (<0.5 Hz)Moderate (1-2 Hz)High-field easily resolves the complex multiplet overlap in the Leucine aliphatic side chain. Benchtop shows broader, overlapping peaks but distinct methyls.
Sensitivity (LOD) < 10 µM~ 1-5 mMBenchtop requires higher sample concentrations (typically >20 mg/mL) to achieve adequate signal-to-noise in 1D 1H NMR.
Diastereomeric Purity Excellent (Detects <1% minor isomer)Fair (Detects >5% minor isomer)High-field is mandatory for strict QA release regarding chiral purity. Benchtop is sufficient for intermediate reaction monitoring.
Operational Cost High (Cryogens required)Low (Cryogen-free)Benchtop democratizes routine structural checks, saving high-field time for complex 2D elucidation.
Diastereomeric Purity Determination

D-Ala-L-Leu-OMe and L-Ala-L-Leu-OMe are diastereomers. Because they are not mirror images, they possess distinct chemical and physical environments, leading to different NMR chemical shifts—particularly for the.

When validating D-Ala-L-Leu-OMe·HCl, we look closely at the Alanine methyl doublet (β-CH3) and the Leucine methyl doublets (δ-CH3). If partial racemization occurred during the synthesis of the Alanine precursor, a second set of small doublets will appear slightly shifted from the main peaks. The ratio of these integrals provides an absolute determination of diastereomeric excess (d.e.) , which are typically required only when .

Experimental Methodology: Self-Validating NMR Workflow

The following protocol outlines the standardized workflow for acquiring and processing the NMR spectra of D-Ala-L-Leu-OMe·HCl.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 15.0 mg of D-Ala-L-Leu-OMe·HCl into a clean glass vial.

  • Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex until fully dissolved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • 1D 1H Acquisition: Insert the sample into the spectrometer. Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnet. Acquire a standard 1D 1H spectrum (e.g., zg30 pulse program) using 16 to 64 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • 2D COSY Acquisition: To validate the connectivity between the amide NH and the alpha-CH, acquire a 2D Homonuclear Correlation Spectroscopy (COSY) spectrum using 4 scans per increment and 256 t1 increments.

  • Processing & QA: Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase manually, and calibrate the TMS peak to 0.00 ppm. Integrate the -OCH3 peak to 3.00 and verify the remaining integrals.

NMR_Workflow A Sample Preparation (D-Ala-L-Leu-OMe·HCl in DMSO-d6) B 1D 1H & 13C NMR Acquisition A->B C 2D NMR (COSY, HSQC, HMBC) A->C D Spectral Processing & Phasing B->D C->D E Diastereomeric Purity Check (vs. L-Ala-L-Leu-OMe) D->E F Structural Confirmation & QA Release E->F

Workflow for NMR validation and diastereomeric purity assessment of dipeptides.

Expected Quantitative Data

The following table summarizes the expected high-field (600 MHz) 1H NMR chemical shifts for D-Ala-L-Leu-OMe·HCl in DMSO-d6.

Table 2: Expected 1H NMR Chemical Shifts for D-Ala-L-Leu-OMe·HCl (DMSO-d6)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Causality
Leu -NH8.65 - 8.80Doublet (d)1HAmide proton, coupled to Leu α-CH. Downfield due to deshielding by the adjacent carbonyl.
Ala -NH3+8.10 - 8.30Broad Singlet (br s)3HProtonated N-terminus (HCl salt). Broad due to rapid quadrupolar relaxation of nitrogen.
Leu α-CH4.30 - 4.45Multiplet (m)1HChiral center proton, split by NH and β-CH2.
Ala α-CH3.85 - 4.00Quartet (q)1HChiral center proton, split by the adjacent Ala β-CH3.
Ester -OCH33.60 - 3.65Singlet (s)3HUncoupled methyl ester group. Serves as the internal integration standard (set to 3.00).
Leu γ-CH1.60 - 1.75Multiplet (m)1HMethine proton in the isobutyl side chain.
Leu β-CH21.50 - 1.65Multiplet (m)2HDiastereotopic methylene protons adjacent to the chiral α-carbon.
Ala β-CH31.35 - 1.45Doublet (d)3HMethyl group split by the Ala α-CH.
Leu δ-CH3 (x2)0.85 - 0.95Two Doublets (dd)6HDiastereotopic terminal methyls of the isobutyl group.
Conclusion

The validation of D-Alanyl-L-leucine methyl ester hydrochloride demands a rigorous, self-validating analytical approach. While benchtop NMR systems offer unprecedented accessibility and are highly effective for routine structural confirmation, high-field NMR remains the gold standard for quantifying trace diastereomeric impurities. By understanding the causality behind solvent selection, pulse sequences, and spectral integration, scientists can ensure the absolute integrity of their peptide building blocks prior to downstream applications.

References
  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. [Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI Diagnostics. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. The Analyst (Royal Society of Chemistry). [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • The NMR-Purity and the new dimensions and standards of purity. ChemAdder. [Link]

  • trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. Analytical Chemistry (ACS Publications). [Link]

Validation

Comparing coupling reagents for D-Ala-L-Leu methyl ester synthesis

An in-depth technical guide for synthesizing the dipeptide D-Ala-L-Leu methyl ester (D-Ala-L-Leu-OMe), focusing on the critical evaluation of peptide coupling reagents. Executive Summary The synthesis of D-Ala-L-Leu-OMe...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for synthesizing the dipeptide D-Ala-L-Leu methyl ester (D-Ala-L-Leu-OMe), focusing on the critical evaluation of peptide coupling reagents.

Executive Summary

The synthesis of D-Ala-L-Leu-OMe requires the highly efficient formation of an amide bond between a protected D-Alanine (e.g., Boc-D-Ala-OH) and L-Leucine methyl ester (H-L-Leu-OMe). The primary challenge in this workflow is achieving quantitative conversion while strictly maintaining the chiral integrity of the α-carbon[1]. This guide objectively compares three distinct classes of coupling reagents—carbodiimides (EDC/HOBt), aminium/uronium salts (HATU), and phosphonium salts (PyBOP)—providing mechanistic causality, quantitative performance data, and a self-validating experimental protocol.

Mechanistic Causality: Activation vs. Epimerization

Peptide bond formation is a nucleophilic substitution reaction where the amine group of one amino acid attacks the activated carboxyl group of another[2]. Coupling reagents facilitate this by converting the stable carboxylic acid into a highly reactive intermediate, such as an OAt or OBt active ester.

However, the activation process introduces the risk of epimerization (loss of stereochemistry). This chiral degradation typically occurs via two pathways: the formation of an oxazolone intermediate or direct base-catalyzed enolization of the active ester[3]. The choice of coupling reagent directly dictates the kinetic race between the desired nucleophilic attack (peptide bond formation) and the undesired enolization (epimerization).

G A Boc-D-Ala-OH + Coupling Reagent B Active Ester (e.g., OAt / OBt) A->B Activation (Base) C D-Ala-L-Leu-OMe (Desired Dipeptide) B->C + H-L-Leu-OMe Rapid Attack D Oxazolone / Enolate Intermediate B->D Slow Coupling / Excess Base E L-Ala-L-Leu-OMe (Epimer Impurity) D->E Racemization

Caption: Mechanistic pathways of peptide coupling vs. base-catalyzed epimerization.

Comparative Analysis of Coupling Reagents

Aminium/Uronium Salts: HATU

HATU is currently considered the gold standard for challenging peptide couplings. It utilizes HOAt (1-hydroxy-7-azabenzotriazole) to form a highly reactive OAt active ester.

  • Performance: It features extremely rapid reaction kinetics, effectively outcompeting epimerization pathways. In comparative studies, HATU consistently yields crude purities approaching ~100% with very short half-lives[4].

  • Drawbacks: HATU is expensive. Furthermore, if used in excess, it can react with the unprotected N-terminus of the amine to form an irreversible guanidino byproduct[5].

Phosphonium Salts: PyBOP

PyBOP generates an OBt active ester via a highly reactive phosphonium intermediate[4].

  • Performance: It is highly chemoselective, favoring N-acylation over O-acylation, and completely avoids the guanidinylation side reactions associated with uronium salts like HATU[6].

  • Drawbacks: PyBOP exhibits slower kinetics than HATU (reaction half-life of ~150 min vs. ~40 min for difficult sequences) and generates pyrrolidine-based byproducts that require careful chromatographic removal[4].

Carbodiimides: EDC·HCl / HOBt

EDC is a water-soluble carbodiimide that forms an O-acylisourea intermediate, subsequently converted to an OBt active ester by the HOBt additive[2].

  • Performance: Highly cost-effective and easy to purify, as the urea byproduct is water-soluble.

  • Drawbacks: Carbodiimides generally exhibit slower reaction kinetics. A slow coupling process provides a larger kinetic window for base-catalyzed epimerization, sometimes resulting in higher epimer impurity percentages if temperatures and base equivalents are not strictly controlled[3].

Quantitative Performance Comparison

The following table summarizes quantitative data derived from comparative studies on peptide coupling efficiency and kinetics[3][4][5].

ParameterHATUPyBOPEDC·HCl / HOBt
Active Ester Formed OAtOBtOBt
Reaction Half-life (Difficult Sequences) ~40 min~150 min>200 min
Acylation Yield (%) ~100%~65 - 88%~50 - 70%
Epimerization Risk Very LowLowModerate
Guanidinylation Risk High (if excess used)NoneNone
Relative Cost HighModerateLow

Self-Validating Experimental Protocol: HATU-Mediated Synthesis

For the synthesis of D-Ala-L-Leu-OMe, HATU is recommended to ensure maximum stereochemical fidelity. The following protocol is designed as a self-validating system, incorporating kinetic controls and analytical checkpoints.

Reagents Required:
  • Boc-D-Ala-OH (1.0 equiv)

  • H-L-Leu-OMe·HCl (1.1 equiv)

  • HATU (1.05 equiv) - Strictly avoid large excesses to prevent guanidinylation.

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Pre-Activation (Kinetic Control): Dissolve Boc-D-Ala-OH (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.1 M concentration). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C suppresses the rate of base-catalyzed enolization of the highly reactive OAt ester before the amine is introduced.

  • Base Addition: Add DIPEA (1.2 equiv) dropwise to the cooled solution. Stir for exactly 5 minutes.

  • Amine Coupling: In a separate vial, dissolve H-L-Leu-OMe·HCl (1.1 equiv) in a minimal amount of DMF and neutralize with the remaining DIPEA (1.3 equiv). Add this solution dropwise to the activated ester mixture.

    • Causality: Pre-neutralizing the amine hydrochloride salt prevents the acidic proton from quenching the active ester, while ensuring the amine is nucleophilic enough for rapid attack.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Monitor completion via LC-MS.

  • Aqueous Workup (Byproduct Cleansing): Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 5% Aqueous Citric Acid (3x) - Removes unreacted amine and excess DIPEA.

    • Saturated Aqueous NaHCO₃ (3x) - Removes unreacted Boc-D-Ala-OH and acidic HOAt byproducts.

    • Brine (1x) - Removes residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 1. Pre-Activation Boc-D-Ala-OH + HATU + DIPEA (5 min, 0°C) Step2 2. Amine Coupling Add H-L-Leu-OMe (Free Base) (1-2 hrs, RT) Step1->Step2 Step3 3. Aqueous Workup Citric Acid, NaHCO3, Brine Washes (Removes HOAt & DIPEA) Step2->Step3 Step4 Step4 Step3->Step4

Caption: Self-validating experimental workflow for HATU-mediated dipeptide synthesis.

Analytical Validation Checkpoints

To ensure the protocol is self-validating, the crude product must be subjected to:

  • LC-MS: Confirm the presence of the desired mass [M+H]⁺ for Boc-D-Ala-L-Leu-OMe and verify the absence of the +44 Da guanidinylation adduct (which occurs if excess HATU reacts with Leu-OMe).

  • Chiral HPLC: Run the sample against synthetic standards of L-Ala-L-Leu-OMe and D-Ala-D-Leu-OMe. A successful HATU coupling under these kinetic controls should yield <0.1% of the epimerized byproduct.

References

  • Optimizing Peptide Coupling: Key Techniques. JPT. Available at:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (ACS). Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Globalso. Available at: [Link]

  • Epimerisation in Peptide Synthesis. NIH / PMC. Available at: [Link]

Sources

Comparative

D-Ala-L-Leu-OMe HCl vs tert-butyl ester derivatives in peptide synthesis

Title: C-Terminal Protection Strategies in Peptide Synthesis: D-Ala-L-Leu-OMe HCl vs. tert-Butyl Ester Derivatives 1.

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Author: BenchChem Technical Support Team. Date: March 2026

Title: C-Terminal Protection Strategies in Peptide Synthesis: D-Ala-L-Leu-OMe HCl vs. tert-Butyl Ester Derivatives

1. Executive Summary In the synthesis of complex peptides and peptidomimetics, the choice of C-terminal protecting group dictates the entire synthetic strategy. For dipeptide building blocks like D-Ala-L-Leu, the decision typically narrows down to methyl esters (-OMe) and tert-butyl esters (-OtBu). This guide provides a mechanistic and empirical comparison of D-Ala-L-Leu-OMe HCl and D-Ala-L-Leu-OtBu, focusing on deprotection kinetics, orthogonality, and the critical risk of racemization during cleavage.

2. Mechanistic Causality & Orthogonality The fundamental difference between these two derivatives lies in their cleavage mechanisms and their compatibility with the standard Fmoc solid-phase peptide synthesis (SPPS) framework[].

  • D-Ala-L-Leu-OMe HCl (Methyl Ester): Methyl esters are highly stable under acidic conditions and are synthesized efficiently using methanol and trimethylchlorosilane (TMSCl)[2]. However, their removal requires basic saponification (e.g., NaOH or LiOH). The causality of synthetic failure here often stems from base-catalyzed racemization[3]. Under strong alkaline conditions, the hydroxide ion can abstract the α-proton of the C-terminal amino acid (L-Leu), forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost, leading to a mixture of D-Ala-L-Leu and D-Ala-D-Leu[4]. Furthermore, basic conditions can promote side reactions such as diketopiperazine (DKP) formation or aspartimide formation in longer sequences[5].

  • D-Ala-L-Leu-OtBu (tert-Butyl Ester): The tert-butyl ester is the cornerstone of the orthogonal Fmoc/tBu strategy[6]. It is completely stable to the basic conditions (e.g., 20% piperidine) used for Fmoc removal[7]. Deprotection is achieved via acidolysis using Trifluoroacetic acid (TFA). The mechanism involves the protonation of the ester oxygen followed by the expulsion of a stable tert-butyl cation (an SN​1 pathway). Because the α-proton is never abstracted by a base, the chiral center remains perfectly intact[8].

3. Quantitative Performance Comparison The following table summarizes the operational parameters and performance metrics of both protection strategies based on empirical data[4][9][10].

ParameterD-Ala-L-Leu-OMe HClD-Ala-L-Leu-OtBu
Cleavage Reagent Base (LiOH, NaOH, or KOH)Acid (TFA)
Cleavage Mechanism Hydrolysis (Nucleophilic Acyl Substitution)Acidolysis ( SN​1 generating t-butyl cation)
Fmoc Orthogonality Poor (Fmoc is also base-labile)Excellent (Completely orthogonal)
Racemization Risk Moderate to High (up to 22% with NaOH)[4]Negligible (<0.1%)
Primary Application Solution-phase synthesis, DKP formation[11]Fmoc SPPS, complex peptide assembly[8]
Scavenger Requirement NoneRequired (e.g., TIS, Water) to trap cations[12]

4. Experimental Workflows & Logical Relationships

Below is the logical workflow comparing the synthetic pathways and deprotection consequences of both derivatives.

G Start D-Ala-L-Leu Derivative OMe D-Ala-L-Leu-OMe HCl (Methyl Ester) Start->OMe Solution Phase OtBu D-Ala-L-Leu-OtBu (tert-Butyl Ester) Start->OtBu Fmoc SPPS Saponification Basic Hydrolysis (NaOH / LiOH) OMe->Saponification Deprotection Acidolysis Acidic Cleavage (TFA / Scavengers) OtBu->Acidolysis Deprotection Racemization Risk of Racemization & DKP Formation Saponification->Racemization Orthogonal Chiral Integrity Maintained (Orthogonal to Fmoc) Acidolysis->Orthogonal

Workflow comparing methyl and tert-butyl ester deprotection pathways and stereochemical outcomes.

5. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a specific analytical checkpoint to verify the success of the reaction and the preservation of chirality.

Protocol A: Mild Saponification of D-Ala-L-Leu-OMe HCl

Objective: To hydrolyze the methyl ester while minimizing base-catalyzed racemization. Using LiOH instead of NaOH significantly reduces epimerization at the α-carbon[9].

  • Preparation: Dissolve 1.0 mmol of D-Ala-L-Leu-OMe HCl in 5 mL of Tetrahydrofuran (THF) and 2 mL of Methanol.

  • Base Addition: Cool the solution to 0°C in an ice bath. Dropwise, add 1.2 equivalents of 1M aqueous Lithium Hydroxide (LiOH). Causality: The low temperature and the use of the less dissociated LiOH (compared to NaOH) suppress the enolization of the L-Leu residue[9].

  • Reaction: Stir at 0°C for 2 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Neutralization: Carefully acidify the mixture to pH 3-4 using 1M HCl to protonate the carboxylate, facilitating extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Validation Step (Chiral HPLC): Analyze the crude product using a chiral stationary phase HPLC (e.g., Chiralpak IA). Compare the retention times against standard D-Ala-L-Leu and D-Ala-D-Leu to quantify any racemization. Acceptable limits for this optimized protocol should be <1% D-Leu[9].

Protocol B: Acidolytic Deprotection of D-Ala-L-Leu-OtBu

Objective: To cleave the tert-butyl ester cleanly without re-alkylation side reactions[12].

  • Preparation: Place 1.0 mmol of D-Ala-L-Leu-OtBu in a round-bottom flask.

  • Cleavage Cocktail Formulation: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2​O (v/v/v). Causality: TFA provides the acidic environment for SN​1 cleavage. TIS and water act as nucleophilic scavengers to permanently quench the highly reactive tert-butyl cations, preventing them from alkylating the peptide backbone or sensitive side chains[12].

  • Reaction: Add 10 mL of the cleavage cocktail to the peptide. Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the mixture under a stream of nitrogen to approximately 2 mL. Add 20 mL of ice-cold diethyl ether to precipitate the free dipeptide.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether to remove residual TFA and scavengers.

  • Validation Step (LC-MS): Dissolve a small aliquot of the dried pellet in water/acetonitrile. Run LC-MS to confirm the mass shift corresponding to the loss of the tBu group (-56 Da) and the absence of +56 Da adducts (indicating successful scavenging).

6. Strategic Conclusion For modern, automated Fmoc SPPS, tert-butyl esters are the undisputed gold standard due to their absolute orthogonality and preservation of chiral integrity[8][13]. Methyl esters like D-Ala-L-Leu-OMe HCl remain highly relevant for specialized solution-phase applications, specifically when the ester is intended to be converted directly into a C-terminal amide or hydrazide, or when driving the synthesis toward cyclic dipeptides (diketopiperazines)[11].

References

Sources

Validation

Validating stereochemical purity of D-Alanyl-L-leucine methyl ester via chiral chromatography

The validation of stereochemical purity in synthetic dipeptide derivatives is a critical bottleneck in peptidomimetic drug development. For a molecule like D-Alanyl-L-leucine methyl ester (D-Ala-L-Leu-OMe) , the presence...

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Author: BenchChem Technical Support Team. Date: March 2026

The validation of stereochemical purity in synthetic dipeptide derivatives is a critical bottleneck in peptidomimetic drug development. For a molecule like D-Alanyl-L-leucine methyl ester (D-Ala-L-Leu-OMe) , the presence of two stereocenters generates four possible stereoisomers: D,L (the target), L,D, L,L, and D,D. Because enantiomers and diastereomers can exhibit drastically different pharmacokinetic profiles and target affinities, baseline chromatographic resolution of all four isomers is a non-negotiable regulatory requirement.

As an Application Scientist, I frequently see laboratories default to standard reversed-phase gradients, only to find co-elution of diastereomers. To achieve true stereochemical validation, we must match the specific functional architecture of the dipeptide ester to the recognition mechanism of the Chiral Stationary Phase (CSP).

This guide objectively compares the three dominant chiral chromatography modes for this application, explaining the causality behind column selection and providing a self-validating experimental protocol.

Mechanistic Evaluation of Chiral Stationary Phases

D-Ala-L-Leu-OMe possesses three distinct structural features that dictate its chromatographic behavior: a primary amine at the N-terminus, a secondary amide bond in the backbone, and a methyl ester at the C-terminus.

Derivatized Polysaccharide Columns (The Optimal Choice)

Columns utilizing amylose or cellulose backbones derivatized with phenylcarbamates (e.g., Chiralpak AD-H or AmyCoat-RP) are the most robust choice for esterified dipeptides [2].

  • The Causality: The separation is driven by hydrogen bonding between the carbamate linkages of the CSP and the amide/ester carbonyls of the analyte, combined with steric inclusion into the chiral helical grooves. Because this mechanism does not rely on ionic interactions, it performs exceptionally well under Normal Phase (NP) conditions. NP avoids the hydrolytic degradation risks associated with aqueous mobile phases, preserving the integrity of the methyl ester during analysis.

Crown Ether Columns (The N-Terminal Specialist)

Crown ether columns (e.g., Crownpak CR(+)) utilize an 18-crown-6 ether cavity to form a host-guest inclusion complex specifically with primary amines [1].

  • The Causality: To activate this mechanism, the mobile phase must be highly acidic (pH 1.5–2.0) to fully protonate the N-terminal amine of the D-Alanyl residue into an ammonium ion ( NH3+​ ). The steric bulk of the adjacent methyl and isobutyl groups interacts differentially with the chiral barriers of the stationary phase.

  • The Limitation: Prolonged exposure of a methyl ester to pH 1.5 aqueous conditions induces hydrolysis. To mitigate this, the column temperature must be strictly suppressed (0–5 °C), which increases system backpressure and reduces mass transfer efficiency.

Zwitterionic Cinchona Alkaloid Columns (The Mechanistic Mismatch)

Columns like Chiralpak ZWIX(+) are highly marketed for dipeptide separations [3]. They utilize a double ion-pairing mechanism via a basic quinuclidine moiety and an acidic sulfonic acid moiety.

  • The Causality: These columns are designed for free zwitterionic peptides. Because D-Ala-L-Leu-OMe is a methyl ester, it lacks the free C-terminal carboxylate required to form the critical salt bridge with the quinuclidine anion-exchanger. Consequently, the double ion-pairing mechanism collapses, resulting in poor retention and negligible enantioselectivity.

Mechanism Target D-Ala-L-Leu-OMe Features Amine Primary Amine (N-terminus) Target->Amine Amide Amide Bond (Backbone) Target->Amide Ester Methyl Ester (C-terminus) Target->Ester Crown Crown Ether CSP (Crownpak CR+) Amine->Crown Ammonium Inclusion Poly Polysaccharide CSP (Chiralpak AD-H) Amide->Poly Dipole & H-Bond Ester->Poly Steric Fit ZWIX Zwitterionic CSP (Chiralpak ZWIX) Ester->ZWIX Lacks Free Carboxylate (Weak Retention)

Structural features of D-Ala-L-Leu-OMe and their specific interactions with various CSPs.

Comparative Performance Data

The following table synthesizes the typical chromatographic behavior of the four D-Ala-L-Leu-OMe stereoisomers across the three evaluated platforms.

Table 1: Comparative Chromatographic Performance for D-Ala-L-Leu-OMe Stereoisomers

Chiral Stationary PhaseMobile PhaseTemp (°C) k1​ (First Eluting) α (Separation Factor) Rs​ (Resolution)Primary Limitation
Chiralpak AD-H (Polysaccharide)Hexane/IPA (80:20)253.51.603.2 Lower solubility of highly polar impurities in NP
Crownpak CR(+) (Crown Ether)pH 1.5 HClO4​ (aq)52.81.452.1 Ester hydrolysis risk; requires strict thermal control
Chiralpak ZWIX(+) (Zwitterionic)MeOH/ACN + 50mM FA250.81.05<1.0 Lacks C-terminal carboxylate for double ion-pairing

Data Note: k1​ represents the retention factor of the first eluting isomer. α and Rs​ represent the critical pair (the two most closely eluting stereoisomers).

Self-Validating Experimental Protocol: Normal-Phase Polysaccharide Workflow

Based on the mechanistic analysis, the derivatized polysaccharide column under normal-phase conditions provides the highest resolution with the lowest risk of sample degradation. To ensure trustworthiness, this protocol is designed as a self-validating system —meaning the instrument must mathematically prove its resolving power before any unknown sample is quantified.

Phase 1: System Suitability Test (SST)

Causality: You cannot prove a sample is 100% pure D,L-isomer unless you first prove your system is capable of detecting the L,D, L,L, and D,D isomers if they were present.

  • Resolution Mix Preparation: Procure or synthesize a crude mixture containing all four stereoisomers of Ala-Leu-OMe. Dissolve in Hexane/Isopropanol (80:20 v/v) to a concentration of 1.0 mg/mL.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with the mobile phase (Hexane/Isopropanol 80:20) at 1.0 mL/min until the UV baseline (210 nm) stabilizes (approx. 30 column volumes).

  • Validation Injection: Inject 10 µL of the resolution mix.

  • Pass/Fail Criteria: The system is only validated if four distinct peaks are observed, and the resolution ( Rs​ ) between the most closely eluting pair is ≥1.5 .

Phase 2: Sample Analysis & Quantification
  • Sample Preparation: Dissolve the synthesized D-Ala-L-Leu-OMe batch in the mobile phase to 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample.

  • Data Analysis: Overlay the sample chromatogram with the validated SST chromatogram. The absence of peaks at the established retention times of the L,D, L,L, and D,D isomers confirms stereochemical purity. Calculate the diastereomeric excess (de) and enantiomeric excess (ee) via peak area normalization.

Workflow A Synthesized Dipeptide D-Ala-L-Leu-OMe B Sample Preparation (Dissolution in Hexane/IPA & PTFE Filtration) A->B SST System Suitability Test (SST) Inject 4-Isomer Resolution Mix B->SST C2 Polysaccharide Column (Normal Phase, 25°C, 1.0 mL/min) SST->C2 Val Validation Check Is Rs ≥ 1.5 for all 4 peaks? Val->SST No (Re-equilibrate) E Chromatographic Resolution (UV Detection at 210 nm) Val->E Yes C2->Val F Stereochemical Purity Validation Calculate % de and % ee E->F

Self-validating workflow for stereochemical purity analysis of D-Ala-L-Leu-OMe.

References

1. 2. 3.

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of D-Alanyl-L-leucine, methyl ester, hydrochloride

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical handling and disposal are not merely regulatory hurdles; they...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical handling and disposal are not merely regulatory hurdles; they are foundational to a culture of safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of D-Alanyl-L-leucine, methyl ester, hydrochloride, grounded in established safety principles and regulatory compliance.

The core philosophy of this guide is to treat all non-benign chemical waste with a conservative approach. While some safety data sheets (SDS) for similar compounds suggest no known hazards[1], others indicate potential for skin, eye, and respiratory irritation[2] or even high aquatic toxicity[2]. Given this variability and the principle of precaution, we will manage this compound as a hazardous chemical waste unless a specific, internal risk assessment determines otherwise.

Hazard Assessment and Safety Profile

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. This dictates the necessary personal protective equipment (PPE), spill response, and final disposal route.

Key Hazard Information:

Parameter Description Source(s)
Physical State Solid (powder/dust)[2]
Known Hazards May cause skin, eye, and respiratory tract irritation. May be harmful if inhaled or swallowed.[1][1][2]
Environmental Hazards Some sources indicate high toxicity to aquatic life.[2] Avoid release to the environment.[2][2]
Combustion Products Upon heating or combustion, may release toxic and corrosive fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1][1]
Incompatibilities Strong oxidizing agents.[1][3][1][3]

Causality Behind the Precaution: The thermal decomposition products, particularly hydrogen chloride, are corrosive and toxic. This necessitates that the compound is not incinerated through standard waste streams and must be handled by a licensed hazardous waste vendor. The potential for aquatic toxicity underscores the importance of preventing entry into drains or waterways.[2][4]

Required Personal Protective Equipment (PPE)

Based on the potential for irritation and inhalation of dust, the following PPE is mandatory when handling D-Alanyl-L-leucine, methyl ester, hydrochloride for disposal.

  • Eye Protection: Splash goggles or safety glasses with side shields.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3]

  • Body Protection: A lab coat or full suit is required.[1]

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator or use of a ventilated enclosure (fume hood) is necessary.[1][2]

Step-by-Step Disposal Protocols

The disposal process must be segregated into two distinct workflows: the disposal of empty containers and the disposal of unused or waste chemical product.

Protocol 1: Decontamination and Disposal of Empty Containers

The objective here is to remove residual chemical to a level that allows the container to be disposed of as non-hazardous waste.

  • Initial Decontamination: In a fume hood, rinse the empty container with a suitable solvent. A common and effective method is a triple rinse.[5] Water is an appropriate first choice for this hydrochloride salt.

  • Collect Rinsate: The rinsate from all three rinses must be collected and treated as hazardous chemical waste.[6] Transfer it to a designated, properly labeled hazardous waste container for aqueous chemical waste. Do not dispose of the rinsate down the drain. [4][5]

  • Label Defacing: Once the container is thoroughly rinsed and dry, completely remove or deface the original chemical label.[5] This is a critical step to prevent confusion and ensure the container is not mistaken for one containing hazardous material.

  • Final Disposal: The clean, de-labeled container can typically be disposed of with other non-hazardous laboratory glass or plastic waste, such as in a designated broken glass box.[5]

Protocol 2: Disposal of Unused or Waste Chemical

This protocol applies to expired products, off-spec material, or residual chemical collected from spills.

  • Waste Characterization: This solid waste is classified as "non-listed hazardous chemical waste" based on its potential irritant properties and hazardous decomposition products.[7]

  • Packaging:

    • Place the solid chemical waste into a clean, dry, and sealable container.[2] Plastic containers are generally preferred for their durability.[7]

    • Ensure the container is compatible with the chemical and will not react.

    • Do not overfill the container.

  • Labeling: This is a critical regulatory step. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[7][8] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "D-Alanyl-L-leucine, methyl ester, hydrochloride". Avoid abbreviations.

    • The date accumulation started.

    • The specific hazards (e.g., "Irritant").

    • The generating lab's information (Building, Room Number, Principal Investigator).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.[8][9]

    • The SAA must be at or near the point of generation and under the control of the lab personnel.[7][10]

    • Keep the waste container closed at all times except when adding waste.[7]

    • Ensure incompatible wastes are segregated. For example, do not store this compound directly next to strong oxidizing agents.[8]

  • Requesting Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7][8] EHS will then transport the waste to a central accumulation area for final disposal by a licensed contractor.

Spill & Emergency Procedures

Accidents happen. A clear, pre-defined response plan is essential for safety.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: Determine the size and scope. This guide applies to small, manageable spills. For large spills, evacuate the area, close the doors, and contact your institution's emergency response line or EHS immediately.[11]

  • Don PPE: Before cleanup, don the full PPE as described in Section 2.[2]

  • Cleanup Procedure (Solid Spill):

    • Gently cover the spill with an inert absorbent material to avoid generating dust.[2]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2][3] Use tools that will not generate sparks.[11]

    • Place all contaminated materials (absorbent, gloves, wipes) into the same hazardous waste container or a double-bagged plastic bag.[12]

  • Decontaminate the Area:

    • Wipe the spill area with soap and water using disposable towels.[13]

    • Place the contaminated towels into the hazardous waste container.[13]

  • Disposal: Seal and label the waste container as described in Protocol 2 and place it in your SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of D-Alanyl-L-leucine, methyl ester, hydrochloride and its associated waste.

G cluster_start Waste Generation cluster_type Identify Waste Type cluster_container Empty Container Protocol cluster_chemical Unused Chemical Protocol start D-Alanyl-L-leucine, methyl ester, hydrochloride Waste Generated waste_type Empty Container or Unused Chemical? start->waste_type triple_rinse 1. Triple rinse container with water (in fume hood) waste_type->triple_rinse  Empty Container package_waste 1. Place solid in a compatible, sealable container waste_type->package_waste Unused Chemical   collect_rinsate 2. Collect all rinsate as hazardous aqueous waste triple_rinse->collect_rinsate deface_label 3. Deface or remove original label collect_rinsate->deface_label dispose_container 4. Dispose of container in non-hazardous lab glass/plastic waste deface_label->dispose_container label_waste 2. Attach 'Hazardous Waste' label (Name, Date, Hazards, Lab Info) package_waste->label_waste store_saa 3. Store in designated Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup 4. Contact EHS for waste pickup store_saa->request_pickup

Caption: Decision workflow for disposal of D-Alanyl-L-leucine, methyl ester, hydrochloride.

References

  • MSDS - Safety Data Sheet.

  • SAFETY DATA SHEET - L-Leucine Methyl Ester Hydrochloride. Tokyo Chemical Industry Co., Ltd.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • SAFETY DATA SHEET - DL-Alanine Methyl Ester Hydrochloride. Tokyo Chemical Industry Co., Ltd.

  • Disposal of Chemical Waste. University of St Andrews Safety Office.

  • D-Alanine methyl ester hydrochloride Safety Data Sheet. Apollo Scientific.

  • D-Leucine methyl ester hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific.

  • 8 Steps to Handling a Laboratory Chemical Spill. Westlab.

  • Chemically hazardous waste. University of Tokyo Environmental Science Center.

  • Decontamination and Laboratory Cleanup. University of Minnesota University Health & Safety.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.

  • LABORATORY WASTE MANAGEMENT GUIDELINES. WASH in Health Care Facilities.

  • L-Leucyl-L-Leucine methyl ester hydrochloride-SDS. MedChemExpress.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health & Radiation Safety.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Laboratory Chemical Spill Guidelines. Brooklyn College.

  • Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety.

Sources

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